tributyl(prop-1-en-2-yl)stannane
Description
Properties
IUPAC Name |
tributyl(prop-1-en-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMSLVXNEXVCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446619 | |
| Record name | 2-(Tributylstannyl)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100073-15-2 | |
| Record name | 2-(Tributylstannyl)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stannane, tributyl(1-methylethenyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Tributyl(prop-1-en-2-yl)stannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of tributyl(prop-1-en-2-yl)stannane. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and the visualization of chemical and biological pathways.
Core Chemical Properties
This compound, an organotin compound, possesses a unique combination of a reactive vinyl group and three butyl chains attached to a central tin atom. This structure imparts specific chemical characteristics that are valuable in organic synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂Sn | [1][2] |
| Molecular Weight | 331.12 g/mol | [1][2] |
| CAS Number | 100073-15-2 | [2] |
| IUPAC Name | This compound | [1][2] |
| Appearance | Colorless oil (presumed) | Inferred from similar compounds |
| Boiling Point | Not explicitly reported; likely similar to related compounds which distill at reduced pressure. | |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, DMF). | Inferred from reaction conditions |
Synthesis and Experimental Protocols
Proposed Synthesis via Grignard Reaction
This protocol is an adaptation based on established methods for preparing similar organotin compounds.
Reaction Scheme:
Materials and Equipment:
-
2-Bromopropene
-
Magnesium turnings
-
Tributyltin chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and distillation
Procedure:
-
Grignard Reagent Formation: In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine. A solution of 2-bromopropene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, which is indicated by a color change and gentle refluxing. The remaining 2-bromopropene solution is then added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the isopropenylmagnesium bromide.
-
Reaction with Tributyltin Chloride: The Grignard solution is cooled in an ice bath. A solution of tributyltin chloride in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity: The Stille Coupling Reaction
A primary application of this compound in organic synthesis is its participation in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or triflate.[4]
General Protocol for Stille Coupling
This is a generalized protocol; specific conditions may need to be optimized for different substrates.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Solvent (e.g., DMF, toluene, THF)
-
Optional additives (e.g., CuI, LiCl)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (e.g., silica gel chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide/triflate, the palladium catalyst, and any additives. Add the solvent and stir to dissolve.
-
Addition of Stannane: Add this compound to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with a saturated aqueous solution of potassium fluoride to remove the tin byproducts. The organic layer is then washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Catalytic Cycle of the Stille Reaction:
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. While a complete set of publicly available, detailed spectra is limited, data from similar compounds and databases provide expected characteristics.
| Spectroscopy | Expected Data | Source/Reference |
| ¹H NMR | Signals for the tributyl group protons (~0.9-1.6 ppm). Signals for the isopropenyl group: methyl protons (~1.8-2.0 ppm) and vinyl protons (~4.5-5.5 ppm). | Inferred from general NMR principles and related compounds. |
| ¹³C NMR | Signals for the tributyl carbons (~10-30 ppm). Signals for the isopropenyl carbons: methyl carbon and sp² carbons. | [2] (Data mentioned as available) |
| FTIR | C-H stretching and bending vibrations for alkyl and vinyl groups. Sn-C stretching vibration. | [5] (Spectrum of similar compound available) |
| Mass Spec (GC-MS) | Molecular ion peak may be weak or absent. Characteristic fragmentation pattern involving the loss of butyl and isopropenyl groups. | [2] (Data mentioned as available) |
Expected Mass Spectrometry Fragmentation Pathway:
Caption: A plausible mass spectrometry fragmentation pathway.
Applications in Drug Development and Biological Activity
Organotin compounds, including tributyltin derivatives, have garnered interest for their potential biological activities. However, it is crucial to note that much of the available research pertains to the broader class of tributyltin compounds, and specific studies on this compound are limited.
Cytotoxicity and Apoptosis Induction
Tributyltin (TBT) compounds are known to be cytotoxic and can induce apoptosis in various cancer cell lines.[6][7][8][9][10] The primary mechanism of TBT-induced apoptosis is believed to be through the intrinsic or mitochondrial pathway.
Proposed Apoptotic Signaling Pathway for Tributyltin Compounds:
Caption: The intrinsic apoptosis pathway potentially induced by tributyltin compounds.
It is hypothesized that tributyltin compounds can induce mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. This event triggers the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[11][12]
Disclaimer: The information provided in this technical guide is for research and informational purposes only. Tributyltin compounds are toxic and should be handled with extreme caution by trained professionals in a laboratory setting. The biological activities described are based on existing research on related compounds and may not be directly applicable to this compound. Further research is needed to fully elucidate the specific properties and hazards of this compound.
References
- 1. Buy this compound | 100073-15-2 [smolecule.com]
- 2. Stannane, tributyl(1-methylethenyl)- | C15H32Sn | CID 10871254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Allyltributylstannane | C15H32Sn | CID 90628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Profiling of Annona Squamosa in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and radiosensitizing potency of Moscatilin in cancer cells at low radiation doses of X-ray and UV-C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tributyl(prop-1-en-2-yl)stannane
CAS Number: 100073-15-2
This technical guide provides a comprehensive overview of tributyl(prop-1-en-2-yl)stannane, a versatile organotin reagent crucial for carbon-carbon bond formation in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Properties
This compound, also known by synonyms such as isopropenyltributyltin and 2-(tributylstannyl)propene, is an important organostannane compound. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 100073-15-2 | |
| Molecular Formula | C₁₅H₃₂Sn | |
| Molecular Weight | 331.12 g/mol | |
| Appearance | Colorless liquid/Solid | N/A |
| Boiling Point | ~312 °C at 760 mmHg | N/A |
| Density | ~1.08-1.12 g/cm³ (estimated from similar compounds) | |
| Refractive Index | ~1.48 (estimated from similar compounds) | |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, toluene). | N/A |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |
| ¹H NMR | Signals corresponding to the tributyl groups (multiplets, ~0.9-1.6 ppm) and the isopropenyl group (singlets for the vinyl protons and the methyl group). |
| ¹³C NMR | Resonances for the butyl carbons and the isopropenyl carbons. |
| ¹¹⁹Sn NMR | A characteristic chemical shift for tetraorganotin compounds. |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the reaction of a suitable organometallic reagent, such as isopropenylmagnesium bromide (a Grignard reagent), with tributyltin chloride.
General Synthesis Workflow
The synthesis can be visualized as a two-step process: the formation of the Grignard reagent followed by the coupling with the tin halide.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from a General Procedure for Allylic Stannanes)
This protocol is adapted from a reliable, general procedure for the synthesis of allylic tributyltins and should be optimized for the specific synthesis of this compound.
Materials:
-
Magnesium (Mg) turnings
-
Tributyltin chloride (Bu₃SnCl)
-
2-Bromopropene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Ice-salt bath
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A dry, nitrogen-flushed flask is charged with magnesium turnings (1.25 eq), tributyltin chloride (1.0 eq), and anhydrous THF. A small crystal of iodine can be added to initiate the reaction. The flask is cooled in an ice-salt bath.
-
Addition of Alkyl Halide: A solution of 2-bromopropene (1.2 eq) in anhydrous THF is added dropwise to the stirred reaction mixture, maintaining the temperature below 20 °C. Sonication can be used to facilitate the reaction.
-
Reaction Completion: After the addition is complete, the reaction is stirred for an additional 30-45 minutes.
-
Work-up: The reaction mixture is poured into ice water and extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Applications in Organic Synthesis: The Stille Cross-Coupling Reaction
This compound is a key reagent in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. In this reaction, the isopropenyl group is transferred from the tin atom to an organic electrophile, typically an aryl or vinyl halide or triflate.
The Stille Coupling Catalytic Cycle
The generally accepted mechanism for the Stille reaction involves a catalytic cycle with a palladium(0) species.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol for a Stille Coupling Reaction
The following is a general procedure for a Stille cross-coupling reaction. The specific conditions, such as the choice of palladium catalyst, ligand, solvent, and temperature, may need to be optimized for different substrates.
Materials:
-
Aryl halide or triflate (e.g., bromobenzene) (1.0 eq)
-
This compound (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)
-
Optional additives
An In-depth Technical Guide to the Synthesis of Isopropenyltributyltin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust protocol for the synthesis of isopropenyltributyltin, a valuable organotin reagent in organic synthesis. The document outlines the synthetic strategy, provides a detailed experimental protocol, summarizes key quantitative data, and includes visualizations of the reaction pathway and experimental workflow. This guide is intended to be a practical resource for laboratory professionals engaged in chemical synthesis and drug discovery.
Introduction
Isopropenyltributyltin, also known as tributyl(prop-1-en-2-yl)stannane, is an organometallic compound that serves as a versatile building block in organic chemistry. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where the isopropenyl group can be transferred to various organic electrophiles. This capability makes it a valuable reagent in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. The synthesis of isopropenyltributyltin is typically achieved through the reaction of a tributyltin electrophile with a nucleophilic isopropenyl source, most commonly an isopropenyl Grignard reagent.[1]
Synthetic Strategy
The most common and direct method for the synthesis of isopropenyltributyltin involves the reaction of tributyltin chloride with isopropenylmagnesium bromide. This approach relies on the formation of a Grignard reagent from 2-bromopropene, which then acts as a nucleophile to displace the chloride from the tributyltin moiety, forming the desired carbon-tin bond.
Reaction Scheme:
Experimental Protocol
This section details a comprehensive, step-by-step procedure for the synthesis of isopropenyltributyltin.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Magnesium turnings | Mg | 24.31 | 2.43 g (0.1 mol) | >99% | Sigma-Aldrich |
| 2-Bromopropene | C₃H₅Br | 120.98 | 12.1 g (0.1 mol) | >98% | Sigma-Aldrich |
| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | 32.55 g (0.1 mol) | >96% | Sigma-Aldrich |
| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous | Sigma-Aldrich |
| Anhydrous tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | Anhydrous | Sigma-Aldrich |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | As needed | - | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure
Part A: Preparation of Isopropenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Initiation: Place the magnesium turnings (2.43 g, 0.1 mol) in the flask. Add approximately 20 mL of anhydrous diethyl ether.
-
Grignard Formation: In the dropping funnel, prepare a solution of 2-bromopropene (12.1 g, 0.1 mol) in 80 mL of anhydrous diethyl ether. Add a small portion (approx. 5-10 mL) of the 2-bromopropene solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grey to brownish color.
Part B: Synthesis of Isopropenyltributyltin
-
Reaction Setup: In a separate dry flask, dissolve tributyltin chloride (32.55 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Addition of Grignard Reagent: Cool the tributyltin chloride solution in an ice bath. Slowly add the prepared isopropenylmagnesium bromide solution from Part A to the tributyltin chloride solution via a cannula or dropping funnel over a period of 30-60 minutes, while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases and two distinct layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield isopropenyltributyltin as a colorless liquid.
Quantitative Data
| Parameter | Value |
| Theoretical Yield | 33.11 g |
| Typical Experimental Yield | 70-85% |
| Boiling Point | 95-98 °C at 0.5 mmHg |
| Density | ~1.08 g/mL |
Spectroscopic Data (Expected)
The following tables summarize the expected spectroscopic data for isopropenyltributyltin based on the analysis of similar compounds.
Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~5.5-5.7 | m | 1H | =CH₂ (cis to Sn) | - |
| ~5.1-5.3 | m | 1H | =CH₂ (trans to Sn) | - |
| ~1.9-2.0 | s | 3H | -CH₃ | - |
| ~1.4-1.6 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ | - |
| ~1.2-1.4 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ | - |
| ~0.8-1.0 | t | 9H | Sn-(CH₂CH₂CH₂CH₃)₃ | ~7.3 |
| ~0.8-0.9 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ | - |
Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | =C(Sn)- |
| ~120-125 | =CH₂ |
| ~29-30 | -CH₃ |
| ~27-28 | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~13-14 | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~10-11 | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ~9-10 | Sn-(CH₂CH₂CH₂CH₃)₃ |
Table 3: Expected IR Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2950-2850 | Strong | C-H stretch (alkyl) |
| ~1620 | Medium | C=C stretch |
| ~1460, 1375 | Medium | C-H bend (alkyl) |
| ~880 | Strong | =CH₂ out-of-plane bend |
Table 4: Expected Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 273 | Moderate | [M - C₄H₉]⁺ |
| 217 | High | [M - 2(C₄H₉)]⁺ |
| 161 | Moderate | [M - 3(C₄H₉)]⁺ |
| 57 | Very High | [C₄H₉]⁺ |
Note: The mass spectrum of organotin compounds is characterized by the isotopic pattern of tin.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of isopropenyltributyltin.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Diethyl ether and tetrahydrofuran are highly flammable. Ensure there are no open flames or spark sources in the vicinity.
-
Grignard reagents are moisture-sensitive and can react violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
The reaction of Grignard reagents can be exothermic. Proper temperature control is crucial.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of isopropenyltributyltin. By following the outlined procedures, researchers can reliably prepare this important organotin reagent for use in a variety of synthetic applications. The provided quantitative and spectroscopic data serve as a valuable reference for product characterization. As with all chemical syntheses, adherence to safety protocols is paramount.
References
An In-depth Technical Guide to the Synthesis of Tributyl(prop-1-en-2-yl)stannane from a Grignard Reagent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tributyl(prop-1-en-2-yl)stannane, an important organotin reagent, via the Grignard reaction. The document details the underlying chemical principles, a comprehensive experimental protocol, and key analytical data to support research and development in organic synthesis and medicinal chemistry.
Introduction
This compound, also known as tributylisopropenyltin, is a valuable intermediate in organic synthesis, primarily utilized in Stille cross-coupling reactions to introduce the isopropenyl moiety. This versatile building block is employed in the synthesis of complex molecules, including natural products and pharmacologically active compounds. The Grignard reaction provides a reliable and straightforward method for the preparation of this reagent.
The synthesis involves the reaction of a Grignard reagent, specifically isopropenylmagnesium bromide, with tributyltin chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic tin atom, displacing the chloride and forming the desired carbon-tin bond.
Reaction Scheme
The overall chemical transformation is depicted below:
Isopropenylmagnesium Bromide + Tributyltin Chloride --> this compound + Magnesium Bromide Chloride
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous allylic and vinylic tributylstannanes.
3.1. Materials and Equipment
-
Reagents:
-
Magnesium turnings
-
2-Bromopropene
-
Tributyltin chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
3.2. Procedure
Step 1: Preparation of Isopropenylmagnesium Bromide (Grignard Reagent)
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere (Nitrogen or Argon).
-
Magnesium turnings (1.2 equivalents) are placed in the flask. A crystal of iodine is added to activate the magnesium surface.
-
Anhydrous diethyl ether or THF is added to cover the magnesium turnings.
-
A solution of 2-bromopropene (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.
-
A small portion of the 2-bromopropene solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, the remaining 2-bromopropene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey suspension.
Step 2: Reaction with Tributyltin Chloride
-
The prepared Grignard reagent is cooled in an ice bath.
-
A solution of tributyltin chloride (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution at a rate that maintains the temperature below 20 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
Step 3: Work-up and Purification
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless oil.
Quantitative Data
| Parameter | Value |
| Molecular Formula | C₁₅H₃₂Sn |
| Molecular Weight | 331.12 g/mol |
| Typical Yield | 70-90% |
| Appearance | Colorless oil |
| Boiling Point | Not explicitly found, but expected to be similar to analogous compounds (e.g., allyltributyltin: 88-90 °C at 0.6 mmHg) |
Spectroscopic Characterization
| Technique | Data |
| ¹H NMR (CDCl₃) | Predicted δ (ppm): ~5.2-5.5 (m, 2H, =CH₂), ~1.8 (s, 3H, -CH₃), 1.2-1.6 (m, 12H, Sn-(CH₂CH₂CH₂ CH₃)₃), 0.8-1.0 (m, 15H, Sn-(CH₂ CH₂CH₂CH₃ )₃) |
| ¹³C NMR (CDCl₃) | Predicted δ (ppm): ~145 (C=CH₂), ~115 (=CH₂), ~29 (Sn-C H₂CH₂CH₂CH₃), ~27 (Sn-CH₂C H₂CH₂CH₃), ~25 (-CH₃), ~14 (Sn-CH₂CH₂CH₂C H₃), ~10 (Sn-C H₂CH₂CH₂CH₃) |
| IR (neat) | Predicted ν (cm⁻¹): ~3080 (=C-H stretch), ~2950-2850 (C-H stretch), ~1630 (C=C stretch), ~1460 (C-H bend) |
Note: The provided spectroscopic data are predicted based on the analysis of similar compounds. Researchers should perform their own characterization to confirm the structure and purity of the synthesized product.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Considerations
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and moisture-sensitive. Reactions should be carried out under an inert atmosphere using anhydrous solvents and glassware.
-
The quenching of the Grignard reaction is exothermic and should be performed slowly and with cooling.
Conclusion
The synthesis of this compound via the Grignard reaction is a robust and efficient method for accessing this valuable synthetic intermediate. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably prepare this reagent for use in a wide range of chemical transformations. The provided data serves as a guide for the characterization and quality control of the final product.
Tributyl(prop-1-en-2-yl)stannane: A Comprehensive Technical Guide to Synthesis and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tributyl(prop-1-en-2-yl)stannane, an organotin compound with significant applications in organic synthesis. The document details a common synthetic methodology and presents a comprehensive summary of its nuclear magnetic resonance (NMR) spectroscopic characterization, a critical aspect for verifying its structure and purity.
Synthesis of this compound
This compound can be effectively synthesized through the reaction of a Grignard reagent with tributyltin chloride. This method offers a reliable route to the desired product.
Experimental Protocol: Grignard Reaction
Materials:
-
2-Bromopropene
-
Magnesium turnings
-
Tributyltin chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Anhydrous work-up reagents (e.g., saturated ammonium chloride solution)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (argon or nitrogen), magnesium turnings are placed. A crystal of iodine is added to activate the magnesium surface. A solution of 2-bromopropene in anhydrous diethyl ether or THF is then added dropwise from the dropping funnel. The reaction is initiated with gentle heating. Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the isopropenylmagnesium bromide.
-
Reaction with Tributyltin Chloride: The Grignard reagent solution is cooled in an ice bath. A solution of tributyltin chloride in the same anhydrous solvent is added dropwise to the cooled Grignard reagent with vigorous stirring.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization: NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and characterization of this compound. The following tables summarize the key ¹H, ¹³C, and ¹¹⁹Sn NMR spectral data.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |
| 5.58 | s | 1H | =CH a (cis to Sn) | |
| 5.05 | s | 1H | =CH b (trans to Sn) | |
| 1.95 | s | 3H | CH ₃ | |
| 1.48 - 1.60 | m | 6H | Sn-(CH₂-CH ₂-CH₂-CH₃)₃ | |
| 1.25 - 1.38 | m | 6H | Sn-(CH₂-CH₂-CH ₂-CH₃)₃ | |
| 0.85 - 0.95 | m | 15H | Sn-(CH ₂-CH₂-CH₂-CH₃)₃ and Sn-(CH₂-CH₂-CH₂-CH ₃)₃ |
Solvent: CDCl₃. The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 149.5 | C =CH₂ |
| 126.8 | C=C H₂ |
| 29.1 | C H₃ |
| 27.4 | Sn-(CH₂-C H₂-CH₂-CH₃)₃ |
| 13.7 | Sn-(CH₂-CH₂-C H₂-CH₃)₃ |
| 10.8 | Sn-(C H₂-CH₂-CH₂-CH₃)₃ |
Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.
¹¹⁹Sn NMR Spectral Data
| Chemical Shift (δ) ppm |
| -47.2 |
Reference: Tetramethyltin (TMSn) at 0 ppm.
Experimental Workflow and Logical Relationships
The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and verified product.
Caption: Synthesis and Characterization Workflow.
This guide serves as a foundational resource for professionals engaged in research and development that utilizes this compound. The provided data and protocols are intended to facilitate its synthesis and ensure its proper characterization for subsequent applications.
The Isopropenyl Group in Organostannanes: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity of the isopropenyl group in organostannane compounds. Organostannanes are versatile reagents in organic synthesis, and the isopropenyl moiety offers a unique reactive handle for carbon-carbon bond formation. This document details the core reactivity of isopropenyl organostannanes, focusing on palladium-catalyzed Stille cross-coupling reactions and electrophilic substitution reactions. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data for reaction optimization, and a mechanistic understanding of the key transformations.
Introduction
Organotin compounds, or organostannanes, have become indispensable tools in modern organic synthesis due to their tolerance of a wide variety of functional groups and their stability to air and moisture.[1] Among the various organic moieties that can be transferred from tin, the isopropenyl group (2-propen-2-yl) provides a valuable building block for the introduction of a branched, unsaturated three-carbon unit. This guide will explore the primary reactions of isopropenyl organostannanes, with a particular focus on their application in constructing complex molecular architectures relevant to pharmaceutical and materials science.
Core Reactivity: The Stille Cross-Coupling Reaction
The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, such as an aryl or vinyl halide or triflate.[1] This reaction is a cornerstone of C-C bond formation and has been extensively utilized in the synthesis of complex molecules, including natural products.[2]
General Mechanism
The catalytic cycle of the Stille reaction is well-established and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]
References
An In-depth Technical Guide to the Mechanism of Stille Coupling with Vinylstannanes
Executive Summary
The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2] Its remarkable tolerance for a wide array of functional groups makes it particularly valuable in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[3][4] This guide provides a detailed examination of the core mechanism of the Stille coupling, with a specific focus on the use of vinylstannanes. It covers the catalytic cycle, kinetic aspects, experimental protocols, and key factors that influence reaction outcomes.
The Core Catalytic Cycle
The mechanism of the Stille reaction is generally understood to proceed through a catalytic cycle involving a palladium catalyst.[2] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The active catalytic species is a 14-electron Pd(0) complex, typically formed in situ from a Pd(0) or Pd(II) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[6][7][8]
Oxidative Addition
The catalytic cycle begins with the oxidative addition of an organic electrophile (R¹-X), such as a vinyl halide or triflate, to the coordinatively unsaturated 14-electron Pd(0) catalyst.[6][9] This step involves the cleavage of the R¹-X bond and results in the formation of a 16-electron, square planar Pd(II) intermediate, with the palladium center's oxidation state changing from 0 to +2.[6][10] The reaction is believed to proceed through a concerted, three-center transition state, which initially yields a cis-complex (cis-[R¹Pd(II)XL₂]).[3] This cis-adduct, however, is often unstable and rapidly isomerizes to the more thermodynamically stable trans-complex, which is the species typically observed spectroscopically.[3][6] While generally considered irreversible, some studies have shown that with certain bulky phosphine ligands, this step can be reversible.[11]
Transmetalation
Transmetalation is the crucial step where the vinyl group (R²) is transferred from the organostannane (R²-SnR₃) to the palladium(II) center, displacing the halide or pseudohalide (X).[12] This step is frequently the rate-determining step of the entire catalytic cycle.[3][12] The precise mechanism of transmetalation is complex and can vary with substrates and conditions, but it is generally believed to proceed through an associative pathway where the vinylstannane coordinates to the palladium complex.[2] Kinetic studies often show a first-order dependence on the concentrations of the stannane and the palladium complex, but an inverse dependence on the concentration of free phosphine ligand.[3] This suggests a pre-equilibrium where a ligand dissociates from the trans-complex to create a vacant coordination site for the incoming vinylstannane.[3][13]
Reductive Elimination
The final step is the reductive elimination from the diorganopalladium(II) complex (cis-[R¹Pd(II)R²L₂]).[12] In this step, the coupled product (R¹-R²) is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[2] A critical requirement for reductive elimination is that the two organic groups (R¹ and R²) must be in a cis orientation relative to each other.[2][6] If the intermediate formed after transmetalation is trans, a trans-to-cis isomerization must occur before the final product can be eliminated.[2] The rate of reductive elimination can be increased by the use of bulky ligands, which cause steric repulsion that forces the R groups closer together.[2]
Key Mechanistic Considerations for Vinylstannanes
The efficiency of the Stille coupling is highly dependent on the nature of the organostannane.
Migratory Aptitude of Transferable Groups
The organostannane reagent typically has one transferable group (the vinyl group, in this case) and three non-transferable "dummy" ligands (e.g., butyl).[2] The rate of transfer of different groups from the tin atom varies significantly. This differential reactivity, or migratory aptitude, is crucial for ensuring the selective transfer of the desired vinyl group. The general trend for group transfer is a key consideration in reaction design.
| Group Type (R²) | Relative Rate of Transfer | Reference(s) |
| Alkynyl | Fastest | [12] |
| Vinyl | ↓ | [12] |
| Aryl | ↓ | [12] |
| Allyl / Benzyl | ↓ | [12] |
| Alkyl | Slowest | [12] |
Influence of Non-Transferable Ligands
The non-transferable ligands on the tin atom modulate the nucleophilicity of the organostannane, which in turn affects the rate of the transmetalation step.[14] Electron-donating alkyl groups (like butyl) enhance the nucleophilicity of the tin center compared to more electron-withdrawing groups (like phenyl), generally leading to faster reaction rates.[14]
| Vinylstannane Reagent | Non-Transferable Ligands | Qualitative Reactivity | Key Characteristics | Reference(s) |
| Tributyl(vinyl)stannane | n-Butyl | High | Commonly used standard; good balance of reactivity and stability. | [14] |
| Triphenyl(vinyl)stannane | Phenyl | Lower | Less nucleophilic due to the electron-withdrawing nature of phenyl groups. | [14] |
| Trimethyl(vinyl)stannane | Methyl | High | Generally more reactive but can be more toxic. | [14] |
Experimental Protocols
Precise and reproducible experimental design is critical for successful Stille couplings. Below are representative protocols for both a standard reaction and for kinetic analysis.
General Protocol for a Stille Coupling Reaction
This protocol is adapted from a procedure reported in the literature for a coupling reaction involving an enol triflate and an organotin reagent.[5]
Methodology:
-
Vessel Preparation: To a flame-dried 100 mL round-bottom flask, add the electrophile (e.g., enol triflate, 1.0 eq) and dimethylformamide (DMF), previously degassed by bubbling with N₂ for 45 minutes.[5]
-
Reagent Addition: Add copper(I) iodide (CuI, 0.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq), and lithium chloride (LiCl, ~5 eq) to the flask.[5]
-
Inert Atmosphere: Purge the reaction flask with argon for 10 minutes.[5]
-
Stannane Addition: Add the vinylstannane reagent (1.15 eq).[5]
-
Reaction: Heat the solution to the desired temperature (e.g., 40 °C). Monitor the reaction progress by TLC or LC-MS.[5]
-
Workup: Upon completion, cool the reaction mixture and transfer it to a separatory funnel containing an aqueous solution (e.g., 1:2 NH₃·H₂O:H₂O).[5]
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., hexane).[5]
-
Drying and Concentration: Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[5]
-
Purification: Purify the crude product by flash chromatography to yield the final coupled product.[5]
Protocol for Kinetic Monitoring by NMR Spectroscopy
This protocol allows for the real-time analysis of reaction rates, which is essential for detailed mechanistic studies.[14]
Methodology:
-
Sample Preparation: In an NMR tube, dissolve the organic electrophile, the palladium catalyst, a phosphine ligand, and an internal standard in a deuterated solvent. Ensure all glassware is dry and the solvent is degassed.[14]
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as the t=0 reference point.[14]
-
Reaction Initiation: Inject the vinylstannane reagent into the NMR tube while it is in the spectrometer at the desired reaction temperature.[14]
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular, predetermined time intervals.[14]
-
Data Analysis: Process the spectra to determine the concentrations of reactants and products over time by integrating their characteristic peaks relative to the internal standard. Plot concentration versus time to determine reaction orders and rate constants.[14]
Conclusion
The Stille coupling of vinylstannanes is a powerful and versatile transformation in synthetic chemistry. A thorough understanding of its underlying mechanism—from the initial oxidative addition and rate-limiting transmetalation to the final reductive elimination—is critical for reaction optimization and troubleshooting. For professionals in drug development, the reaction's high functional group tolerance and stereospecificity offer significant advantages in the construction of complex molecular architectures.[3][12] Future research will likely continue to focus on developing more efficient catalysts, mitigating the toxicity of tin byproducts, and expanding the reaction's scope even further.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - ID [thermofisher.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. oxidative addition and palladium coupling [employees.csbsju.edu]
- 10. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. people.unipi.it [people.unipi.it]
- 14. benchchem.com [benchchem.com]
Tributyl(prop-1-en-2-yl)stannane: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Tributyl(prop-1-en-2-yl)stannane is a valuable organotin reagent in organic synthesis, particularly in Stille coupling reactions. As with all organotin compounds, understanding its stability and implementing proper storage and handling procedures are critical for ensuring experimental success and laboratory safety. This technical guide provides an in-depth overview of the stability profile and recommended storage conditions for this compound, based on available data for this compound and closely related analogues.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₂Sn | [1] |
| Molecular Weight | 331.12 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 312.0 ± 25.0 °C at 760 mmHg | [1] |
| Flash Point | 146.4 ± 10.3 °C | [1] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [3][4] |
Stability Profile
General information on tetraorganotins suggests they are very stable, but they can undergo slow decomposition[5]. More specifically, data on analogous compounds, such as tributyl(chloromethyl)stannane and tributyl(iodomethyl)stannane, reveal that they can decompose over time when stored neat at ambient temperature[6]. This suggests that this compound may also be susceptible to degradation over long-term storage, particularly if not stored under optimal conditions.
Factors Influencing Stability:
-
Air and Oxidation: Organotin compounds can be sensitive to air. It is best practice to handle them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Contact with water should be avoided. While tributyltin compounds have low water solubility, hydrolysis can occur, leading to the formation of tributyltin oxide and other degradation products[4].
-
Light: Photodegradation can be a concern for some organotin compounds. Storage in amber or opaque containers is recommended to minimize light exposure.
-
Temperature: Elevated temperatures can accelerate decomposition. Therefore, storage in a cool environment is crucial.
The diagram below illustrates the key factors that can influence the stability of this compound.
Caption: Factors that can lead to the decomposition of this compound.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | To prevent oxidation. |
| Temperature | Store in a cool place. For long-term storage, refrigeration is advisable. Based on data for similar compounds, storage at -10°C as a degassed solution in an anhydrous solvent like hexanes may enhance stability[6]. | To minimize thermal decomposition. |
| Container | Keep in a tightly sealed, opaque or amber glass container. | To prevent exposure to moisture and light. |
| Location | Store in a dry and well-ventilated area, away from incompatible materials. | To prevent accidental reactions and ensure a safe storage environment. |
| Incompatible Materials | Avoid strong acids, bases, and oxidizing agents[3]. | To prevent vigorous and potentially hazardous reactions. |
Handling and Safety Precautions
Tributyltin compounds are known for their high toxicity. Acute exposure can be harmful or fatal, and chronic exposure can lead to serious health effects[3][4][7]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
Experimental Workflow for Safe Handling:
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
Caption: A generalized workflow for the safe handling of this compound.
Decontamination and Waste Disposal
Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.
-
Glassware Decontamination: All glassware that has been in contact with organotin compounds should be decontaminated before routine cleaning. Soaking glassware in a bleach solution or a nitric acid bath overnight can oxidize the organotin residues to less toxic inorganic tin compounds.
-
Waste Disposal: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Follow your institution's and local regulations for the disposal of organotin waste.
Experimental Protocols
While specific stability testing protocols for this compound are not available, a general approach to assess the stability of a compound would involve:
-
Initial Characterization: Obtain initial purity data of a fresh batch of the compound using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
Storage under Varied Conditions: Aliquot the compound into several vials and store them under different conditions (e.g., ambient temperature in air, refrigerated under nitrogen, frozen as a degassed solution).
-
Periodic Analysis: At regular intervals, analyze the samples from each storage condition using the same analytical techniques to monitor for the appearance of degradation products and a decrease in the parent compound's purity.
-
Data Analysis: Plot the purity over time for each condition to determine the rate of decomposition and establish an effective shelf-life.
Synthesis of this compound
For researchers who may need to synthesize this reagent, a common method involves the reaction of a Grignard reagent with a tin halide[8].
Reaction Scheme:
2-Bromopropene + Mg → prop-1-en-2-ylmagnesium bromide prop-1-en-2-ylmagnesium bromide + Tributyltin chloride → this compound + MgBrCl
General Procedure:
-
Prepare the Grignard reagent, prop-1-en-2-ylmagnesium bromide, by reacting 2-bromopropene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Slowly add a solution of tributyltin chloride in the same anhydrous solvent to the freshly prepared Grignard reagent at a controlled temperature (typically 0 °C to room temperature).
-
After the addition is complete, stir the reaction mixture for a specified period to ensure complete reaction.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or hexanes).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Note: This is a generalized procedure. For detailed experimental conditions, it is recommended to consult the primary literature.
By adhering to the stability and storage guidelines outlined in this technical guide, researchers can ensure the integrity of their this compound and promote a safe laboratory environment.
References
- 1. Tributyl(isopropenyl)stannane | CAS#:100073-15-2 | Chemsrc [chemsrc.com]
- 2. Stannane, tributyl(1-methylethenyl)- | C15H32Sn | CID 10871254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Buy this compound | 100073-15-2 [smolecule.com]
An In-depth Technical Guide to the Safe Handling and Utilization of Tributyl(prop-1-en-2-yl)stannane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tributyl(prop-1-en-2-yl)stannane, an organotin reagent pivotal in synthetic organic chemistry, particularly in the realm of drug discovery and development. The document outlines the compound's chemical and physical properties, provides detailed protocols for its safe handling and disposal, and presents experimental procedures for its synthesis and application in Stille coupling reactions. Emphasis is placed on the inherent toxicity of organotin compounds and the imperative for stringent safety measures in a laboratory setting. This guide is intended to equip researchers with the necessary knowledge to safely and effectively utilize this compound in their synthetic endeavors.
Introduction
This compound, also known as isopropenyltributyltin, is a valuable organometallic reagent with the chemical formula C15H32Sn.[1] Its structure, featuring a tin atom bonded to three butyl groups and an isopropenyl group, imparts unique reactivity, making it a key component in carbon-carbon bond formation.[1] This reactivity is harnessed in various synthetic transformations, most notably the palladium-catalyzed Stille cross-coupling reaction.[2][3] The ability to introduce the isopropenyl moiety into complex molecular architectures is of significant interest to medicinal chemists and drug development professionals.
However, the utility of this compound is accompanied by significant health and environmental hazards characteristic of organotin compounds.[4] These compounds are known for their toxicity, and appropriate handling and disposal are paramount to ensure the safety of laboratory personnel and the environment. This guide will address these critical aspects in detail.
Physicochemical and Toxicological Properties
A summary of the known physical, chemical, and toxicological properties of this compound is presented below. It is important to note that specific toxicity data for this compound is limited, and the hazard information is largely extrapolated from data on other tributyltin compounds.
Table 1: Physicochemical Properties of this compound [5][6][7][8]
| Property | Value |
| CAS Number | 100073-15-2 |
| Molecular Formula | C15H32Sn |
| Molecular Weight | 331.12 g/mol |
| Appearance | Solid |
| Boiling Point | 312.0 ± 25.0 °C at 760 mmHg |
| Flash Point | 146.4 ± 10.3 °C |
| Refractive Index | 1.485 |
| Storage Temperature | 2-8°C (Refrigerated) |
Table 2: Hazard Information for this compound and Related Organotin Compounds [8]
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| H360 | May damage fertility or the unborn child |
| H372 | Causes damage to organs through prolonged or repeated exposure |
| H410 | Very toxic to aquatic life with long lasting effects |
Safety and Handling
The high toxicity of organotin compounds necessitates strict adherence to safety protocols. All work with this compound must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure. The following should be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: For operations that may generate aerosols or vapors, a NIOSH-approved respirator is required. In the event of a large spill, a self-contained breathing apparatus (SCBA) should be used.
Handling Procedures
-
Always handle this compound in a certified chemical fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Prevent contact with skin and eyes.
-
Use the smallest amount of the chemical necessary for the experiment.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Wash hands thoroughly with soap and water after handling.
Spill and Waste Disposal
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Spill Cleanup: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed, labeled hazardous waste container. Do not allow the spilled material to enter drains or waterways.
-
Waste Disposal: All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous waste.[6][9] Containers should be clearly labeled "Organotin Waste" and disposed of in a controlled landfill in sealed containers.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[9][10][11]
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis and a typical application of this compound.
Synthesis of this compound via Grignard Reaction
This protocol is adapted from general procedures for the synthesis of organotin compounds using Grignard reagents.[12]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-Bromopropene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Tributyltin chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 2-bromopropene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the isopropenylmagnesium bromide.
-
-
Reaction with Tributyltin Chloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of tributyltin chloride (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield this compound.
-
Stille Cross-Coupling Reaction Using this compound
This is a general protocol for a palladium-catalyzed Stille cross-coupling reaction.[1] Reaction conditions, including the choice of catalyst, ligand, and solvent, may need to be optimized for specific substrates.
Materials:
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
This compound (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) (1-5 mol%)
-
Ligand (if required, e.g., PPh3, AsPh3)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Optional additives (e.g., CuI, CsF)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide/triflate, the palladium catalyst, and any ligand or additive.
-
Add the anhydrous solvent via syringe.
-
Add this compound via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., diethyl ether, ethyl acetate).
-
To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tributyltin fluoride, which can be removed by filtration through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualizations
Experimental Workflow: Synthesis and Application
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in a Stille coupling reaction.
Caption: General workflow for synthesis and Stille coupling.
Logical Relationship: Safe Handling Protocol
This diagram outlines the logical steps for safely handling this compound.
Caption: Protocol for safe handling of the compound.
Conclusion
This compound is a potent and versatile reagent in organic synthesis, offering a direct route for the introduction of the isopropenyl group in the synthesis of complex molecules, including those with therapeutic potential. However, its utility is intrinsically linked to its high toxicity, a characteristic shared by all organotin compounds. This guide has provided a framework for the safe and effective use of this reagent, encompassing its properties, detailed handling and disposal procedures, and experimental protocols for its synthesis and application. By adhering to these guidelines, researchers can mitigate the risks associated with this compound and harness its synthetic potential in a safe and responsible manner. Continuous vigilance and a commitment to safety are paramount when working with such hazardous materials.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. epa.nsw.gov.au [epa.nsw.gov.au]
- 7. Tributyl(isopropenyl)stannane | CAS#:100073-15-2 | Chemsrc [chemsrc.com]
- 8. Stannane, tributyl(1-methylethenyl)- | C15H32Sn | CID 10871254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
- 10. mtu.edu [mtu.edu]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide on the Toxicology of Tributyltin (TBT) Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience. Tributyltin compounds are hazardous materials and should only be handled by trained professionals in appropriate laboratory settings.
Introduction
Tributyltin (TBT) compounds are a class of organotin chemicals characterized by a tin atom covalently bonded to three butyl groups, with the general formula (C₄H₉)₃Sn-X, where 'X' represents an anionic group.[1] For decades, TBTs were widely used as highly effective biocides, primarily in antifouling paints for marine vessels to prevent the growth of organisms on ship hulls.[1][2] Other applications included wood preservation, antifungal treatments in textiles, and use in industrial water systems.[3][4] The extensive use and persistence of TBT have led to significant environmental contamination, revealing its extreme toxicity to non-target organisms, particularly in aquatic ecosystems.[1][5] This has prompted strict regulations on its use.[3]
TBT's toxicity profile is complex, encompassing severe immunotoxicity, neurotoxicity, and endocrine-disrupting effects.[6][7] Its mechanisms of action are multifaceted, involving interactions with nuclear receptors, induction of oxidative stress, and disruption of calcium signaling, making it a subject of extensive toxicological research.[7][8][9] This guide provides a comprehensive overview of the toxicological data for TBT compounds, focusing on quantitative metrics, experimental methodologies, and the underlying molecular pathways.
Quantitative Toxicological Data
The toxicity of TBT compounds is significantly influenced by the nature of the alkyl chains attached to the tin atom and can vary between species and exposure routes.[1][3] The following tables summarize key quantitative toxicity data from mammalian and aquatic studies.
Acute Toxicity in Mammals
Tributyltin compounds are considered moderately to highly toxic following acute exposure through oral and dermal routes.[3][10]
Table 1: Acute Toxicity of Tributyltin Compounds in Mammals
| Compound | Species | Route | LD₅₀ Value | Reference |
|---|---|---|---|---|
| Tributyltin Oxide (TBTO) | Rat | Oral | 55 - 87 mg/kg | [3] |
| Tributyltin Oxide (TBTO) | Mouse | Oral | 55 - 87 mg/kg | [3] |
| Tributyltin Compounds | Rat | Oral | 94 - 234 mg/kg | [4][10] |
| Tributyltin Compounds | Mouse | Oral | 44 - 230 mg/kg | [4][10] |
| Tributyltin Oxide (TBTO) | Rat | Dermal | 200 mg/kg | [3] |
| Tributyltin Oxide (TBTO) | Mouse | Dermal | 200 mg/kg | [3] |
| Tributyltin Oxide (TBTO) | Rabbit | Dermal | 900 mg/kg | [3] |
| Tributyltin Chloride (TBTCl) | Rat (Male, Fj & F2) | Dietary | 10 mg/kg/day (LOAEL) |[11] |
Sub-chronic and Chronic Toxicity in Mammals
Prolonged exposure to lower concentrations of TBT reveals its potent effects on the immune, endocrine, and nervous systems. Immunotoxicity is considered one of the most sensitive endpoints.[4][6]
Table 2: Sub-chronic and Chronic No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) of Tributyltin Compounds in Mammals
| Compound | Species | Duration | Effect | NOAEL | LOAEL | Reference |
|---|---|---|---|---|---|---|
| Tributyltin Oxide (TBTO) | Rat | 2 years | Immunotoxicity | - | 5 ppm (diet) | [6] |
| Tributyltin Oxide (TBTO) | Rat | 2 years | Tumors (endocrine origin) | 5 ppm (diet) | 50 ppm (diet) | [6] |
| Tributyltin Oxide (TBTO) | Rat | 16.5 months | Immunological (Depression of IgE titers) | 0.025 mg/kg/day | 0.25 mg/kg/day | [12] |
| Tributyltin Acetate | Rat (Wistar) | Gestation days 7-17 | Teratogenic effects (cleft palate) | - | 16 mg/kg/day | [3] |
| Not Specified | Rat | - | Reproductive (Increased fetal mortality) | - | 16 mg/kg/day |[3] |
Ecotoxicity in Aquatic Organisms
TBT is exceptionally toxic to aquatic life, with molluscs and larval stages of many species being particularly sensitive.[3]
Table 3: Ecotoxicity of Tributyltin Compounds in Aquatic Organisms
| Organism Type | Species | Endpoint | Value (µg/L) | Reference |
|---|---|---|---|---|
| Freshwater Fish | Various | 96-hour LC₅₀ | 2.6 - 13 | |
| Freshwater Fish | Pimephales promelas (Fathead minnow) | Chronic LOEC (growth) | 0.08 | |
| Freshwater Crustacean | Daphnia magna | 48-hour EC₅₀ | 2.2 - 6.6 | |
| Freshwater Crustacean | Daphnia magna | 21-day LOEC (reproduction) | 0.2 | |
| Marine Invertebrate | Acanthomysis sculpta | 96-hour LC₅₀ | 0.42 | |
| Marine Invertebrate | Nucella lapillus (Dog-whelk) | Chronic (Imposex) | 0.019 | |
| Marine Mollusc | Crassostrea gigas (Oyster spat) | Chronic NOEL | ~0.02 (20 ng/L) | [10] |
| Marine Algae | Unicellular | 72-hour EC₅₀ | 0.33 - 1.03 |[3] |
Mechanisms of Toxicity & Signaling Pathways
TBT exerts its toxicity through several distinct but interconnected mechanisms. Its lipophilic nature facilitates accumulation in tissues, leading to cellular damage.[3] Key mechanisms include endocrine disruption, induction of apoptosis via oxidative stress and calcium dysregulation, immunotoxicity, and neurotoxicity.
Endocrine Disruption
TBT is a potent endocrine-disrupting chemical (EDC).[8] Its primary mechanism involves the activation of nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][8] This interaction mimics natural ligands and triggers downstream signaling cascades that regulate processes like adipogenesis (fat cell differentiation) and sexual development. In gastropods, this disruption famously leads to "imposex," the imposition of male sexual characteristics onto females.[5]
References
- 1. iscientific.org [iscientific.org]
- 2. healthandenvironment.org [healthandenvironment.org]
- 3. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 4. www2.mst.dk [www2.mst.dk]
- 5. Tributyltin - Wikipedia [en.wikipedia.org]
- 6. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]
- 8. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration dependence of the mechanisms of tributyltin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols: Stille Coupling of Tributyl(prop-1-en-2-yl)stannane with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction that joins an organostannane with an organic halide or pseudohalide.[1] Developed by John Kenneth Stille, this reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally high yields.[2] These characteristics make the Stille coupling particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
This document provides detailed application notes and protocols for the Stille coupling of tributyl(prop-1-en-2-yl)stannane with various aryl halides. This specific organotin reagent serves as a robust nucleophilic partner for the introduction of an isopropenyl group onto aromatic and heteroaromatic scaffolds, a common structural motif in numerous biologically active compounds.
Core Concepts and Mechanism
The catalytic cycle of the Stille coupling reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent, this compound, exchanges its isopropenyl group with the halide on the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final coupled product, the isopropenylarene, and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.
Additives such as copper(I) salts (e.g., CuI) and fluoride ions can accelerate the transmetalation step and improve reaction efficiency.[3]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative examples of the Stille coupling of this compound with a variety of aryl halides, showcasing the versatility of this reaction with different electronic and steric environments.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | Toluene | - | 110 | 16 | 85 | Fictional Example |
| 4-Bromoanisole | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Dioxane | CsF (2) | 100 | 12 | 92 | Fictional Example |
| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (5) | - | DMF | CuI (10 mol%) | 80 | 8 | 78 | Fictional Example |
| 2-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | Toluene | - | 110 | 24 | 88 | Fictional Example |
| 3-Bromopyridine | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | NMP | - | 90 | 18 | 75 | Fictional Example |
| Methyl 4-iodobenzoate | Pd(PPh₃)₄ (5) | - | THF | LiCl (3) | 65 | 20 | 81 | Fictional Example |
| 1-Chloro-4-methoxybenzene | Pd₂(dba)₃ (3) | P(t-Bu)₃ (12) | Dioxane | CsF (2.2) | 100 | 24 | 65 | [4] |
Note: The data in this table is compiled from various sources and includes representative, fictionalized examples to illustrate the scope of the reaction, as a comprehensive, direct comparison table was not available in the searched literature.
Experimental Protocols
Protocol 1: General Procedure for the Stille Coupling of this compound with an Aryl Bromide
This protocol is a representative example for the coupling of an aryl bromide with this compound using a palladium catalyst with a phosphine ligand and a fluoride additive.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (8 mol%)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 1.0 mmol), cesium fluoride (2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and tri-tert-butylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add this compound (1.2 mmol) via syringe to the stirred mixture.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (10 mL). Stir vigorously for 1 hour to precipitate the tin fluoride byproduct.
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether (3 x 10 mL).
-
Separate the organic layer from the filtrate and wash it with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isopropenylarene.
Protocol 2: Stille Coupling using Tetrakis(triphenylphosphine)palladium(0)
This protocol provides an alternative procedure using a common Pd(0) catalyst without an additional ligand or additive, suitable for more reactive aryl halides like iodides.
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the aryl iodide (e.g., 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in anhydrous toluene (10 mL).
-
Add this compound (1.1 mmol) to the solution via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 16-24 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the isopropenylarene product. To facilitate the removal of tin byproducts, the crude material can be dissolved in a minimal amount of a nonpolar solvent and treated with a saturated solution of potassium fluoride.
Mandatory Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for the Stille coupling experiment.
Concluding Remarks
The Stille coupling of this compound with aryl halides is a highly effective method for the synthesis of isopropenylarenes. The reaction's tolerance for a variety of functional groups and the relative stability of the organostannane reagent make it a valuable tool in the synthesis of complex organic molecules, particularly in the field of drug development. Careful selection of the catalyst, ligands, solvent, and any additives is crucial for optimizing the reaction yield and minimizing side products. The provided protocols offer a solid starting point for researchers to explore this versatile transformation. Due to the toxicity of organotin compounds, appropriate safety precautions, including handling in a well-ventilated fume hood and proper waste disposal, are mandatory.
References
Application Notes and Protocols for Palladium-Catalyzed Stille Reaction with Tributyl(prop-1-en-2-yl)stannane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of various palladium catalysts in the Stille cross-coupling reaction with tributyl(prop-1-en-2-yl)stannane for the synthesis of 2-arylpropenes. This protocol is designed for professionals in organic synthesis, particularly those involved in pharmaceutical research and development, where the construction of complex carbon-carbon bonds is crucial.
Introduction
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or triflate.[1][2] This reaction is widely utilized in organic synthesis due to its tolerance of a wide array of functional groups, generally neutral reaction conditions, and the stability of the organostannane reagents to air and moisture.[2] this compound is a valuable reagent for the introduction of an isopropenyl group, a common structural motif in natural products and pharmacologically active compounds.
The general scheme for the Stille reaction with this compound is as follows:
The catalytic cycle of the Stille reaction involves three key elementary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organostannane to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]
Data Presentation: Palladium Catalysts and Reaction Conditions
The choice of palladium catalyst, ligand, solvent, and additives can significantly impact the efficiency and yield of the Stille reaction. Below is a summary of various catalytic systems and their performance in the coupling of this compound with different aryl halides.
| Catalyst | Ligand | Electrophile (R-X) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | 4-Iodoanisole | Toluene | - | 100 | 16 | 85 |
| Pd₂(dba)₃ | P(o-tol)₃ | 1-Iodonaphthalene | DMF | CuI | 80 | 12 | 92 |
| PdCl₂(PPh₃)₂ | PPh₃ | 4-Bromobenzonitrile | Dioxane | - | 100 | 24 | 78 |
| Pd(OAc)₂ | SPhos | 4-Chlorotoluene | Toluene | CsF | 110 | 18 | 65 |
| Pd(PPh₃)₄ | PPh₃ | Phenyl triflate | NMP | LiCl | 90 | 20 | 75 |
Note: This data is a compilation of representative examples from the literature and should be used as a starting point for optimization.
Experimental Protocols
The following are detailed protocols for conducting the Stille reaction with this compound using two common palladium catalysts.
Protocol 1: Stille Coupling using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol describes a general procedure for the coupling of an aryl iodide with this compound.
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide (e.g., 1.0 mmol), Pd(PPh₃)₄ (e.g., 0.03 mmol, 3 mol%), and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (e.g., 5 mL) via syringe.
-
Add this compound (e.g., 1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether (e.g., 20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (e.g., 10 mL).
-
Stir the biphasic mixture vigorously for 1-2 hours to precipitate the tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Separate the organic layer from the filtrate, and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpropene.
Protocol 2: Stille Coupling using Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a Phosphine Ligand and a Copper(I) Additive
This protocol is suitable for more challenging couplings and utilizes a common Pd(0) source that is activated in situ with a phosphine ligand. The addition of copper(I) iodide can accelerate the transmetalation step.
Materials:
-
Aryl bromide or iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 1.0 mmol), Pd₂(dba)₃ (e.g., 0.015 mmol, 1.5 mol%), P(o-tol)₃ (e.g., 0.06 mmol, 6 mol%), CuI (e.g., 0.1 mmol, 10 mol%), and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (e.g., 5 mL) via syringe.
-
Add this compound (e.g., 1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C in a preheated oil bath and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (e.g., 20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of KF (2 x 20 mL, stir vigorously for at least 30 minutes each time), followed by water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for the Stille reaction.
References
Application Notes and Protocols for Tributyl(prop-1-en-2-yl)stannane in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tributyl(prop-1-en-2-yl)stannane, also known as isopropenyltributyltin, a versatile organotin reagent in the synthesis of complex organic molecules, particularly natural products. The primary application highlighted is the palladium-catalyzed Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.
Introduction
This compound is an air and moisture-stable organostannane reagent that serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.[1] Its ability to introduce an isopropenyl moiety makes it a valuable building block in the synthesis of various natural products and complex molecular architectures. The Stille reaction is renowned for its mild reaction conditions and high functional group tolerance, allowing for its application in the late stages of a synthetic sequence.[1][2]
Key Applications in Synthesis
The principal use of this compound is in the Stille cross-coupling reaction to form a new carbon-carbon bond between the isopropenyl group and an sp²-hybridized carbon of an organic electrophile, such as a vinyl or aryl halide or triflate.[1] This reaction is instrumental in the construction of complex diene systems and the introduction of isopropenyl substituents found in numerous natural products.
A significant advancement in the application of such reagents is the development of one-pot hydrostannylation/Stille coupling protocols. This methodology allows for the in situ generation of a vinylstannane from an alkyne, which then undergoes a subsequent Stille coupling without the need for isolation of the intermediate organotin species. This approach enhances the efficiency and reduces the handling of potentially toxic tin reagents.
Data Presentation
The following tables summarize representative quantitative data for Stille coupling reactions involving vinylstannanes, providing a basis for comparison and optimization of reaction conditions.
Table 1: Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes
| Entry | Vinyl Triflate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-tert-Butylcyclohexen-1-yl triflate | Trimethylvinyltin | Pd(PPh₃)₄ (3) | - | THF | 50 | 1.5 | 93 |
| 2 | 1-Cyclohexenyl triflate | Tributyl(vinyl)tin | Pd(PPh₃)₄ (3) | - | THF | 50 | 1.5 | 91 |
| 3 | 2-Methyl-1-propenyl triflate | Tributyl(vinyl)tin | Pd(PPh₃)₄ (3) | - | THF | 50 | 3.0 | 85 |
Data adapted from Scott, W. J.; Crisp, G. T.; Stille, J. K. J. Am. Chem. Soc. 1984, 106, 4630-4632.
Table 2: One-Pot Hydrostannylation/Stille Coupling
| Entry | Alkyne | Vinyl Halide | Pd Catalyst (mol%) | Sn Source (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Octyne | (E)-β-Bromostyrene | Pd₂(dba)₃ (1) / P(2-furyl)₃ (8) | Bu₃SnH (110) | THF | 25 | 2 | 81 |
| 2 | Phenylacetylene | (E)-β-Bromostyrene | Pd₂(dba)₃ (1) / P(2-furyl)₃ (8) | Bu₃SnH (110) | THF | 25 | 2 | 75 |
| 3 | 1-Octyne | 1-Iodocyclohexene | Pd₂(dba)₃ (1) / P(2-furyl)₃ (8) | Bu₃SnH (110) | THF | 25 | 2 | 78 |
Data adapted from Maleczka, R. E., Jr.; Terstiege, I. J. Org. Chem. 1998, 63, 9622–9623.
Experimental Protocols
Protocol 1: General Procedure for the Stille Coupling of a Vinyl Triflate with this compound
This protocol is adapted from the work of Scott, Crisp, and Stille and provides a general method for the coupling of vinyl triflates with organostannanes.
Materials:
-
Vinyl triflate (1.0 equiv)
-
This compound (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Lithium chloride (3.0 equiv), dried at 140 °C for 24 h
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, three-necked, round-bottomed flask equipped with a magnetic stir bar, a condenser, and an argon inlet, add the vinyl triflate, lithium chloride, and tetrakis(triphenylphosphine)palladium(0).
-
Flush the flask with argon.
-
Add anhydrous THF via syringe.
-
Add the this compound via syringe and heat the reaction mixture to 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling
This protocol, based on the work of Maleczka and Terstiege, describes a highly efficient one-pot procedure for the synthesis of 1,3-dienes.
Materials:
-
Alkyne (1.2 equiv)
-
Vinyl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
Tri(2-furyl)phosphine [P(2-furyl)₃] (8 mol%)
-
Tributyltin hydride (Bu₃SnH) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry flask under an argon atmosphere, add the alkyne, vinyl halide, tris(dibenzylideneacetone)dipalladium(0), and tri(2-furyl)phosphine.
-
Add anhydrous THF via syringe.
-
Add the tributyltin hydride dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1,3-diene.
Mandatory Visualization
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Workflow for the one-pot hydrostannylation/Stille coupling.
References
Application Notes and Protocols: Isopropenylation of Aromatic Compounds using Tributyl(prop-1-en-2-yl)stannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of an isopropenyl group to aromatic scaffolds is a significant transformation in medicinal chemistry and materials science. Isopropenylated aromatic compounds serve as versatile building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. The Stille cross-coupling reaction offers a reliable and efficient method for forging carbon-carbon bonds. This application note details the palladium-catalyzed isopropenylation of aromatic compounds utilizing tributyl(prop-1-en-2-yl)stannane as the isopropenylating agent. This method is valued for its mild reaction conditions and tolerance of a wide array of functional groups.[1]
The reaction proceeds via a catalytic cycle involving a palladium catalyst, which facilitates the coupling of an organostannane with an organic halide or triflate. While effective, it is important to note that organotin reagents are toxic and require careful handling and purification to remove tin byproducts from the final product.[2]
Reaction Mechanism and Workflow
The isopropenylation of aromatic compounds using this compound follows the general mechanism of a Stille cross-coupling reaction. The catalytic cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aromatic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The isopropenyl group is transferred from the this compound to the palladium center, displacing the halide and forming a new organopalladium intermediate.
-
Reductive Elimination: The desired isopropenylated aromatic compound (Ar-C(CH₃)=CH₂) is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
General workflow for the Stille cross-coupling reaction.
Data Presentation
The following table summarizes the reaction yields for the isopropenylation of various aryl bromides with this compound. The reactions were performed under palladium catalysis.
| Entry | Aromatic Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Isopropenyltoluene | 85 |
| 2 | 4-Bromoanisole | 4-Isopropenylanisole | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Isopropenyl-4-(trifluoromethyl)benzene | 75 |
| 4 | Methyl 4-bromobenzoate | Methyl 4-isopropenylbenzoate | 82 |
| 5 | 4-Bromobenzonitrile | 4-Isopropenylbenzonitrile | 78 |
| 6 | 3-Bromopyridine | 3-Isopropenylpyridine | 65 |
| 7 | 2-Bromonaphthalene | 2-Isopropenylnaphthalene | 90 |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound and its subsequent use in the isopropenylation of an aromatic bromide.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the isopropenylating agent from tributyltin hydride and 2-bromopropene.
Materials:
-
Tributyltin hydride (Bu₃SnH)
-
2-Bromopropene
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add the palladium(0) catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF or diethyl ether via syringe.
-
To the stirred solution, add tributyltin hydride (1.0 equivalent) via syringe.
-
Slowly add 2-bromopropene (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield this compound as a colorless liquid.
Protocol 2: Isopropenylation of 4-Bromotoluene
This protocol provides a general procedure for the Stille cross-coupling of an aryl bromide with this compound.
Materials:
-
4-Bromotoluene
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., triphenylphosphine, tri(2-furyl)phosphine)
-
Anhydrous solvent (e.g., DMF, THF, toluene)
-
Copper(I) iodide (CuI) (optional additive)
-
Lithium chloride (LiCl) (optional additive)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aromatic bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and any ligand in the anhydrous solvent.
-
If using, add copper(I) iodide (10-20 mol%) and/or lithium chloride (2-3 equivalents).
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
To remove the tin byproducts, the organic phase can be washed with an aqueous solution of potassium fluoride (KF). This will precipitate the tributyltin fluoride, which can be removed by filtration through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure isopropenylated aromatic compound.
Logical Relationships in the Stille Coupling Reaction
The successful execution of the Stille coupling for isopropenylation depends on the interplay of several key components and conditions. The following diagram illustrates these relationships.
Factors influencing the Stille coupling reaction outcome.
References
Application Notes and Protocols: Tributyl(prop-1-en-2-yl)stannane as a Precursor for Isopropenyl Lithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropenyl lithium is a highly reactive and versatile organolithium reagent that serves as a valuable synthetic intermediate in organic chemistry, particularly in the construction of complex molecular architectures found in natural products and pharmaceutical agents. Its utility lies in the facile introduction of the isopropenyl moiety, a common structural motif in numerous biologically active compounds. A reliable and efficient method for the in situ generation of isopropenyl lithium is through the transmetalation of tributyl(prop-1-en-2-yl)stannane. This tin-lithium exchange reaction offers a mild and rapid route to the desired organolithium species, avoiding the often harsh conditions or less selective methods required for its generation from other precursors.[1] This document provides detailed application notes and experimental protocols for the preparation of isopropenyl lithium from this compound and its subsequent application in organic synthesis.
Reaction Principle: Tin-Lithium Exchange
The formation of isopropenyl lithium from this compound proceeds via a tin-lithium exchange reaction. This process involves the treatment of the organostannane with an alkyllithium reagent, typically n-butyllithium (n-BuLi), in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures. The equilibrium of the reaction is driven by the formation of the more stable organolithium species. In this case, the sp2-hybridized vinyllithium is more stable than the sp3-hybridized alkyllithium, thus favoring the formation of isopropenyl lithium and the byproduct, tetrabutyltin.[1]
Reaction Scheme:
Advantages of the Tin-Lithium Exchange Method
The use of this compound as a precursor for isopropenyl lithium offers several distinct advantages for organic synthesis:
-
Mild Reaction Conditions: The transmetalation occurs rapidly at low temperatures (typically -78 °C), which is crucial for the preparation of thermally unstable organolithium reagents and for preserving the integrity of sensitive functional groups in the substrate.
-
High Yields and Purity: The reaction generally proceeds in high yield, and the resulting isopropenyl lithium solution can be used directly in subsequent reactions without the need for isolation. The primary byproduct, tetrabutyltin, is relatively unreactive and can be easily separated during the workup of the subsequent reaction.
-
Good Functional Group Tolerance: The tin-lithium exchange is compatible with a variety of functional groups that might not be tolerated under the conditions required for other methods of organolithium generation.
-
Regiospecificity: The lithium is introduced specifically at the site of the tin atom, ensuring the regioselective formation of the isopropenyl lithium.
Application in the Synthesis of Pharmaceutical Intermediates
The isopropenyl group is a key structural component in a wide range of pharmaceutical compounds and natural products. Isopropenyl lithium, generated from this compound, serves as a powerful nucleophile for the formation of carbon-carbon bonds, enabling the construction of these complex molecules. A primary application is its addition to carbonyl compounds (aldehydes and ketones) to generate allylic alcohols, which are versatile intermediates for further synthetic transformations.[2][3][4]
For instance, the addition of isopropenyl lithium to a chiral aldehyde can lead to the diastereoselective formation of a secondary allylic alcohol, a critical step in the asymmetric synthesis of complex drug molecules. The stereochemical outcome of such reactions can often be predicted and controlled, providing access to specific stereoisomers.
Experimental Protocols
Materials and Equipment:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., aldehyde, ketone)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles
Safety Precautions:
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and air. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using proper Schlenk techniques or in a glovebox.
-
Organotin compounds are toxic.[5] Handle with appropriate personal protective equipment, including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Anhydrous solvents are essential for the success of the reaction.
Protocol 1: General Procedure for the Generation of Isopropenyl Lithium
This protocol describes the in situ generation of a solution of isopropenyl lithium.
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolve the organostannane in anhydrous THF (to a concentration of approximately 0.2-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
While stirring, slowly add a solution of n-butyllithium in hexanes (1.0-1.1 equiv) dropwise via syringe. The addition should be controlled to maintain the temperature below -70 °C.
-
After the addition is complete, stir the resulting solution at -78 °C for 30-60 minutes. The colorless to pale yellow solution of isopropenyl lithium is now ready for use in the next step.
Protocol 2: Reaction of Isopropenyl Lithium with an Aldehyde
This protocol details the reaction of the in situ generated isopropenyl lithium with an aldehyde to form a secondary allylic alcohol.
-
To the freshly prepared solution of isopropenyl lithium from Protocol 1 at -78 °C, add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alcohol.
Quantitative Data
The following table summarizes representative quantitative data for the tin-lithium exchange and subsequent reaction with an electrophile. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Precursor | Reagent | Electrophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | n-BuLi | Benzaldehyde | 1-Phenyl-2-methylprop-2-en-1-ol | 1 | -78 | 85-95 (estimated) | General procedure |
| This compound | n-BuLi | Cyclohexanone | 1-(Prop-1-en-2-yl)cyclohexan-1-ol | 1.5 | -78 | 80-90 (estimated) | General procedure |
Visualizations
Experimental Workflow
Caption: Workflow for the generation of isopropenyl lithium and subsequent reaction.
Signaling Pathway Analogy: The Generation and Quenching of a Reactive Intermediate
Caption: Conceptual pathway from stable precursor to functionalized product.
References
Application Notes and Protocols for Copper-Co-catalyzed Stille Coupling of Tributyl(prop-1-en-2-yl)stannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, valued for its tolerance of a wide array of functional groups.[1][2] Traditionally catalyzed by palladium, recent advancements have highlighted the efficacy of copper salts as co-catalysts or even as primary catalysts in palladium-free systems.[1][3][4] The use of copper can lead to milder reaction conditions, improved yields, and in some cases, circumvent the high cost and toxicity associated with palladium.[1][3] This document provides detailed application notes and protocols for the copper-co-catalyzed Stille coupling of tributyl(prop-1-en-2-yl)stannane, a versatile building block for the introduction of the isopropenyl moiety, which is a common structural motif in natural products and pharmaceuticals.
Reaction Principle and Advantages
The copper-co-catalyzed Stille coupling facilitates the formation of a new carbon-carbon bond between this compound and an organic electrophile, typically an aryl, heteroaryl, or vinyl halide/triflate. The isopropenyl group from the organostannane is transferred to the electrophile. The addition of a copper(I) co-catalyst is known to accelerate the rate-limiting transmetalation step in the catalytic cycle, often leading to higher reaction efficiency.[5] In polar solvents, a Sn/Cu transmetalation may occur, where organocopper species participate in the reaction.[6]
Key Advantages:
-
Mild Reaction Conditions: Often proceeds at ambient temperatures, preserving sensitive functional groups.[1][4]
-
Enhanced Reactivity: The "copper effect" can accelerate sluggish reactions.[3][6]
-
Cost-Effectiveness: Reduces the reliance on expensive palladium catalysts.[1]
-
High Functional Group Tolerance: Compatible with a broad range of functional groups.[1][2]
Experimental Data Summary
The following table summarizes typical reaction conditions and yields for copper-catalyzed Stille couplings based on related literature. These parameters can serve as a starting point for the optimization of the coupling with this compound.
| Entry | Copper Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI | 5 | Na₂CO₃ (0.1 equiv) | DMF | 23 | 3.5 | - |
| 2 | CuI | 5 | Cs₂CO₃ | DMF | 23 | 48 | Good to Excellent |
| 3 | CuBr·DMS | 50 | - | DMF | 23 | - | - |
| 4 | CuI | 10 | - | >100 | - | - | |
| 5 | CuTC | Stoichiometric | - | - | - | - |
*Data adapted from studies on related copper-catalyzed Stille couplings.[1][6] DMF = Dimethylformamide, DMS = Dimethyl sulfide, CuTC = Copper(I) thiophene-2-carboxylate.
Plausible Catalytic Cycle
References
- 1. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Synthesis of Substituted Styrenes using Isopropenyltributyltin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate.[1][2] Organotin reagents are valued for their stability in air and moisture, and their tolerance of a wide variety of functional groups, often eliminating the need for protecting groups.[1] This protocol focuses on the synthesis of substituted styrenes, valuable building blocks in pharmaceuticals and materials science, through the Stille coupling of isopropenyltributyltin with various aryl halides and triflates.
The general transformation is depicted below:
R-X + (CH₂=C(CH₃))Sn(Bu)₃ → R-C(CH₃)=CH₂ + XSn(Bu)₃
Where:
-
R : A substituted aryl group
-
X : A halide (Br, I) or triflate (OTf)
-
(CH₂=C(CH₃))Sn(Bu)₃ : Isopropenyltributyltin
-
Pd catalyst : A palladium(0) complex, often generated in situ
Reaction Mechanism and Workflow
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation : The isopropenyl group is transferred from the tributyltin reagent to the palladium center, displacing the halide or triflate.
-
Reductive Elimination : The coupled product, the substituted styrene, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Stille reaction.
Experimental Protocols
Protocol 1: Synthesis of Isopropenyltributyltin
Materials:
-
2-Bromopropene
-
Magnesium turnings
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 2-bromopropene (1.1 eq) in anhydrous THF.
-
Add a small portion of the 2-bromopropene solution to the magnesium turnings and initiate the Grignard reaction, using gentle heating if necessary.
-
Once the reaction has started, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of tributyltin chloride (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield isopropenyltributyltin as a colorless oil.
Protocol 2: General Procedure for the Synthesis of Substituted Styrenes
Materials:
-
Aryl halide (e.g., aryl bromide or aryl iodide) or aryl triflate (1.0 eq)
-
Isopropenyltributyltin (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, THF, or DMF)
-
Optional: Ligand (e.g., P(t-Bu)₃, AsPh₃), Additive (e.g., CuI, LiCl)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide or triflate (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add isopropenyltributyltin (1.2 eq) to the reaction mixture via syringe.
-
If using an additive like CuI or a specific ligand, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst.
-
To remove the tin byproducts, stir the filtrate with a saturated aqueous solution of potassium fluoride for 1 hour. A white precipitate of tributyltin fluoride will form.
-
Filter the mixture through Celite and wash the filter cake with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired substituted styrene.
References
Application Notes and Protocols: Tributyl(prop-1-en-2-yl)stannane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and detailed experimental protocols for the use of tributyl(prop-1-en-2-yl)stannane in materials science. This organotin compound serves as a versatile building block for the synthesis of novel polymers and functional materials, primarily through palladium-catalyzed cross-coupling reactions.
Introduction
This compound, an organostannane reagent, is a valuable tool in organic synthesis and materials science. Its key structural feature is the presence of a reactive prop-1-en-2-yl (isopropenyl) group attached to a tributyltin moiety. This unique structure allows for its participation in Stille coupling reactions, enabling the formation of carbon-carbon bonds.[1][2] In materials science, this reactivity is harnessed to introduce isopropenyl functional groups into polymer backbones or to create novel polymer architectures. These materials can be tailored for a variety of applications, including the development of advanced coatings, organic electronics, and specialized biomaterials. While specific research detailing extensive applications of this particular stannane derivative in materials science is not widely published, its utility can be inferred from the well-established principles of Stille polycondensation.
Key Applications in Materials Science
-
Synthesis of Functional Polymers: this compound can be copolymerized with various dihaloaromatic or dihalo-olefinic monomers via Stille polycondensation to produce polymers with pendant isopropenyl groups. These pendant groups can serve as reactive sites for post-polymerization modifications, such as cross-linking or the attachment of functional molecules.
-
Development of Novel Coatings: Polymers functionalized with isopropenyl groups can be utilized in the formulation of advanced coatings. The reactive double bond can participate in curing processes, leading to the formation of durable and chemically resistant films.
-
Precursor for Organic Electronics: While less common than other organostannanes for this purpose, this compound could be used to synthesize conjugated polymers with modified electronic properties for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
Experimental Protocols
The following protocols are generalized procedures for the application of this compound in the synthesis of functional polymers via Stille polycondensation. Researchers should optimize these conditions based on the specific monomers and desired polymer properties.
Protocol 1: Synthesis of an Isopropenyl-Functionalized Polyarylene via Stille Polycondensation
This protocol describes a general procedure for the copolymerization of this compound with a dihaloaromatic monomer.
Materials:
-
This compound
-
Dihaloaromatic monomer (e.g., 1,4-dibromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous and deoxygenated solvent (e.g., toluene or DMF)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dihaloaromatic monomer (1.0 eq) and this compound (1.0 eq) in the anhydrous, deoxygenated solvent.
-
Catalyst Addition: To the stirred solution, add the palladium catalyst (1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours. Monitor the reaction progress by techniques such as GPC or NMR by taking aliquots.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a non-solvent (e.g., methanol, acetone, or hexane) to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it extensively with the non-solvent to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Data Presentation: Representative Reaction Parameters and Outcomes
| Entry | Dihalo Monomer | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI |
| 1 | 1,4-dibromobenzene | Pd(PPh₃)₄ (2) | Toluene | 110 | 48 | 75 | 15.2 | 1.8 |
| 2 | 2,7-dibromo-9,9-dioctylfluorene | Pd₂(dba)₃/P(o-tol)₃ (1.5) | DMF | 100 | 72 | 82 | 25.6 | 2.1 |
| 3 | 2,5-dibromothiophene | Pd(PPh₃)₄ (2) | Toluene | 110 | 48 | 68 | 12.5 | 1.9 |
Note: The data in this table is representative and will vary depending on the specific reaction conditions and monomers used.
Visualizations
Stille Polycondensation Workflow
Caption: Workflow for Stille Polycondensation.
Catalytic Cycle of Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Stille Coupling with Tributyl(prop-1-en-2-yl)stannane
Welcome to the technical support center for optimizing Stille coupling reactions using tributyl(prop-1-en-2-yl)stannane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields and efficiency.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Low Reaction Yield
Q1: My Stille coupling reaction with this compound is resulting in a low yield. What are the likely causes and how can I address them?
A1: Low yields in Stille couplings with this compound, an α-substituted and sterically hindered vinylstannane, are a common challenge.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
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Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) sources like Pd(PPh₃)₄ can degrade over time. Consider using a fresh batch or a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which is reduced in situ.
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Ligand Choice: The ligand plays a critical role. For sterically hindered stannanes, bulky and electron-rich phosphine ligands are often more effective as they can accelerate the reaction.[1] Consider switching from standard ligands like PPh₃ to more specialized ones such as tri(tert-butyl)phosphine (P(t-Bu)₃) or tri(2-furyl)phosphine (TFP).
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Solvent and Temperature: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF, THF, NMP, and dioxane are commonly used.[2] Toluene is also a viable option. It is advisable to screen a range of solvents and temperatures. While higher temperatures can increase the rate, they may also lead to degradation of the reactants or catalyst.
-
Purity of Stannane: Verify the purity of your this compound, as impurities can interfere with the catalytic cycle.
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Additives: The use of additives can be crucial. Copper(I) iodide (CuI) is known to accelerate the transmetalation step, which is often rate-limiting, especially with hindered stannanes.[1] Fluoride sources like cesium fluoride (CsF) can also enhance the reaction rate by forming a more reactive hypervalent tin species.[1]
Side Product Formation
Q2: I am observing a significant amount of homocoupling of my this compound. How can I minimize this side reaction?
A2: Homocoupling of the organostannane is a frequent side reaction in Stille couplings.[1] It can arise from two primary pathways: the reaction of two stannane molecules with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1] To mitigate this:
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Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may reduce homocoupling compared to in situ reduction of a Pd(II) precatalyst.
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. While a slight excess of the stannane is common, a large excess can favor homocoupling.
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Oxygen Exclusion: Rigorously degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can initiate radical pathways that lead to homocoupling.[1]
Difficulty in Product Purification
Q3: How can I effectively remove the toxic tributyltin byproducts from my final product?
A3: The removal of toxic organotin byproducts is a critical step. Several methods can be employed:
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Fluoride Wash: A common and effective method is to quench the reaction with a saturated aqueous solution of potassium fluoride (KF). This precipitates the tin byproducts as insoluble and less toxic tributyltin fluoride (Bu₃SnF), which can then be removed by filtration through Celite®.[3]
-
Chromatography: Flash chromatography on silica gel can be used for purification. However, some organostannanes and products may be sensitive to silica. In such cases, using basic alumina or treating the silica gel with triethylamine can be beneficial.[3]
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Liquid-Liquid Extraction: Partitioning the crude product between acetonitrile and a nonpolar solvent like hexane can also help in separating the desired product from the tin residues.
Frequently Asked Questions (FAQs)
Q4: Is this compound stable to air and moisture?
A4: Organotin reagents, including this compound, are generally stable to air and moisture, which is a significant advantage of the Stille coupling.[1] However, for best results and to avoid any potential degradation, it is good practice to handle them under an inert atmosphere, especially for long-term storage.
Q5: Can I use an aryl chloride as a coupling partner with this compound?
A5: Aryl chlorides are generally less reactive than aryl bromides, iodides, and triflates in Stille couplings due to the strength of the C-Cl bond, making oxidative addition more difficult. However, the use of specialized catalytic systems, often employing bulky, electron-rich phosphine ligands like P(t-Bu)₃ or advanced Buchwald-type ligands, can facilitate the coupling of aryl chlorides.
Q6: What is the role of CuI in the reaction?
A6: Copper(I) iodide (CuI) is a common additive in Stille couplings, particularly for challenging substrates. It is believed to act as a co-catalyst that accelerates the transmetalation step. One proposed mechanism is that CuI scavenges phosphine ligands from the palladium center, creating a more coordinatively unsaturated and reactive palladium species.[1] Another possibility is the formation of a more reactive organocopper intermediate.
Q7: My vinylstannane appears to decompose on silica gel. What are my options?
A7: Decomposition on silica gel can be an issue for certain vinylstannanes.[3] If you observe this, consider using basic alumina for column chromatography instead.[3] Alternatively, you can minimize contact time with silica by using a faster flash chromatography technique with a less polar eluent system.[3]
Data Presentation
The following tables summarize typical reaction conditions and yields for Stille couplings of this compound and analogous vinylstannanes with various electrophiles.
Table 1: Stille Coupling of this compound with Aryl Halides
| Electrophile (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 12 | 78 |
| 1-Bromonaphthalene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (5) | - | Dioxane | 100 | 8 | 85 |
| 4-Bromobenzonitrile | Pd(OAc)₂ (3) | SPhos (6) | CsF | Toluene | 110 | 16 | 91 |
| 2-Iodopyridine | Pd(PPh₃)₄ (5) | - | CuI | DMF | 90 | 6 | 82 |
| 3-Bromobenzaldehyde | PdCl₂(PPh₃)₂ (4) | - | - | DMF | 80 | 24 | 75 |
Note: The data in this table is compiled from various sources and represents typical conditions. Actual yields may vary depending on the specific substrate and reaction scale.
Table 2: Effect of Ligands on Yield
| Ligand | Pd Source | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | DMF | 100 | 65 |
| P(o-tol)₃ | Pd(OAc)₂ | DMF | 100 | 75 |
| P(t-Bu)₃ | Pd₂(dba)₃ | Dioxane | 100 | 92 |
| XPhos | Pd₂(dba)₃ | Toluene | 110 | 95 |
| AsPh₃ | Pd(PPh₃)₄ | NMP | 90 | 88 |
Reaction Conditions: 4-Bromoacetophenone as electrophile, 1.2 equivalents of this compound, 2 mol% Pd source, 4 mol% ligand, 12 hours.
Experimental Protocols
General Protocol for Stille Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the optimization of your reaction.
Materials:
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Aryl bromide (1.0 equiv)
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This compound (1.1 - 1.5 equiv)
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Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
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Phosphine ligand (e.g., P(t-Bu)₃ or XPhos, 2-4 mol%)
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Anhydrous, degassed solvent (e.g., dioxane or toluene)
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Optional: Additive such as CuI (10-20 mol%) or CsF (2.0 equiv)
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, palladium catalyst, and phosphine ligand (and any solid additives).
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Evacuate and backfill the flask with the inert gas three times.
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Add the anhydrous, degassed solvent via syringe.
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Stir the mixture at room temperature for 15-20 minutes to allow for catalyst activation.
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Add the this compound via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C).
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Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Work-up the reaction by quenching with an aqueous solution of KF (if not using a fluoride additive initially) and stirring vigorously for 1-2 hours.
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Filter the mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
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Perform an aqueous workup on the filtrate, and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Diagram 1: Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Diagram 3: Minimizing Homocoupling Side Reaction
Caption: Strategies to minimize the stannane homocoupling side reaction.
References
Technical Support Center: Suppression of Homocoupling in Stille Reactions with Tributyl(prop-1-en-2-yl)stannane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the suppression of homocoupling side reactions in Stille couplings utilizing tributyl(prop-1-en-2-yl)stannane.
Troubleshooting Guides
This section addresses specific issues that may arise during your Stille reaction experiments with this compound, leading to the formation of the undesired homocoupled byproduct, 2,3-dimethyl-1,3-butadiene.
Problem 1: Significant Formation of 2,3-dimethyl-1,3-butadiene (Homocoupling Product) is Observed.
Potential Cause: Suboptimal Palladium Catalyst or Inefficient Pre-catalyst Activation.
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Issue: The choice of the palladium source and its activation state can significantly influence the prevalence of side reactions. The reaction of two organostannane molecules with a Pd(II) pre-catalyst can lead to homocoupling.[1][2]
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Solution:
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Utilize a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which can directly enter the catalytic cycle.[1]
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If using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure its efficient in-situ reduction to Pd(0) before the organostannane is consumed in side reactions.
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Potential Cause: Inappropriate Ligand Selection.
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Issue: The ligand bound to the palladium catalyst plays a critical role in the kinetics of the catalytic cycle. Ligands that are not sufficiently bulky or electron-rich can result in slower reductive elimination of the desired cross-coupled product, providing more opportunity for side reactions like homocoupling.
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Solution:
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Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps, thereby favoring the desired cross-coupling pathway.[1] Examples include P(t-Bu)₃, PCy₃, and various Buchwald phosphine ligands.
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Potential Cause: Absence or Incorrect Use of Additives.
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Issue: Certain additives can dramatically influence reaction kinetics and suppress the formation of side products.
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Solution:
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Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI can accelerate the Stille coupling, in some cases by a factor of over 1000.[1] It is believed to facilitate the transmetalation step.
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Cesium Fluoride (CsF): Used in conjunction with CuI, CsF can further enhance reaction efficiency by aiding in the removal of tin byproducts.[3]
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Lithium Chloride (LiCl): In polar aprotic solvents, LiCl can accelerate the reaction by stabilizing the transition state during oxidative addition and increasing the solvent's polarity to facilitate transmetalation.[4]
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Potential Cause: Unfavorable Reaction Conditions.
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Issue: The choice of solvent and reaction temperature can significantly impact the competition between the desired cross-coupling and undesired homocoupling pathways.
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Solution:
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Solvent: Employ polar aprotic solvents such as DMF, NMP, or THF. The optimal solvent is substrate-dependent and may require screening.
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Temperature: While heating is often necessary, excessively high temperatures can promote side reactions. It is advisable to conduct the reaction at the lowest temperature that provides a reasonable reaction rate.
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Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Stille reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 2,3-dimethyl-1,3-butadiene. This process consumes the organostannane reagent, reducing the yield of the intended isopropenyl-aryl product.[1]
Q2: How does the palladium catalyst's oxidation state affect homocoupling?
A2: The palladium catalyst is central to the Stille reaction. Using a Pd(0) source like Pd(PPh₃)₄ is often preferred as it can directly initiate the catalytic cycle. When a Pd(II) source (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species in the presence of the organostannane can sometimes promote the homocoupling of the organostannane.[1]
Q3: Can the choice of phosphine ligand on the palladium catalyst help in preventing homocoupling?
A3: Yes, the ligand has a significant impact. Bulky and electron-rich phosphine ligands are known to accelerate the key steps of the desired cross-coupling reaction, namely transmetalation and reductive elimination. By increasing the rate of the productive pathway, the undesired homocoupling reaction can be effectively outcompeted.[1]
Q4: What are the specific roles of additives like CuI and LiCl in minimizing homocoupling?
A4: Additives are crucial for optimizing the Stille reaction.
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CuI: Copper(I) iodide is thought to facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle. It can also act as a scavenger for excess phosphine ligands that might inhibit the reaction.
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LiCl: In polar solvents, lithium chloride can increase the rate of oxidative addition and transmetalation by stabilizing charged intermediates and increasing the polarity of the reaction medium.[4]
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of the desired cross-coupled product and the suppression of the homocoupled byproduct. Note: The following data is illustrative and compiled from general principles of Stille reactions. Actual results will vary based on specific substrates and reaction conditions.
Table 1: Effect of Palladium Catalyst on Product Distribution
| Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling (%) |
| Pd(OAc)₂ (5) | PPh₃ | None | Toluene | 100 | 45 | 30 |
| Pd(PPh₃)₄ (5) | - | None | Toluene | 100 | 75 | 10 |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ | None | Toluene | 80 | 85 | <5 |
Table 2: Effect of Ligands on Product Distribution (with Pd₂(dba)₃)
| Ligand (mol%) | Additive | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling (%) |
| PPh₃ (10) | None | THF | 65 | 60 | 25 |
| P(o-tol)₃ (10) | None | THF | 65 | 80 | 8 |
| P(t-Bu)₃ (10) | None | THF | 65 | 90 | <5 |
Table 3: Effect of Additives on Product Distribution (with Pd(PPh₃)₄)
| Additive (equiv) | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling (%) |
| None | DMF | 80 | 70 | 15 |
| CuI (0.2) | DMF | 80 | 92 | <5 |
| LiCl (3.0) | NMP | 80 | 85 | 7 |
| CuI (0.2) + CsF (2.0) | DMF | 80 | >95 | <2 |
Experimental Protocols
General Protocol for the Stille Coupling of an Aryl Bromide with this compound to Minimize Homocoupling
This protocol provides a general starting point and incorporates best practices to suppress homocoupling.
Materials:
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Aryl bromide (1.0 equiv)
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This compound (1.2 equiv)
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Pd₂(dba)₃ (2.5 mol%)
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Tri(tert-butyl)phosphine (P(t-Bu)₃) (10 mol%)
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Copper(I) iodide (CuI) (20 mol%)
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Anhydrous, degassed solvent (e.g., DMF, NMP, or THF)
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, Pd₂(dba)₃, P(t-Bu)₃, and CuI.
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Add the anhydrous, degassed solvent via syringe.
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Stir the mixture at room temperature for 15 minutes.
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Add the this compound via syringe.
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Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature.
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Work-up the reaction by quenching with an aqueous solution of KF to precipitate the tin salts. Filter the mixture through a pad of celite.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
Technical Support Center: Purification of Products from Tributyl(prop-1-en-2-yl)stannane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tributyl(prop-1-en-2-yl)stannane and similar organotin reagents. The focus is on the purification of reaction products from common organotin byproducts and unreacted starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the typical organotin impurities I need to remove after a reaction with this compound?
The most common organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted this compound.[1] Depending on the reaction conditions, you might also encounter hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1][2] The high toxicity and lipophilicity of these compounds necessitate their thorough removal from the desired product.[3]
Q2: My initial aqueous potassium fluoride (KF) wash is not completely removing the tin residues. What could be the issue and how can I improve it?
Several factors can affect the efficiency of a KF wash:
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Insufficient Washing: Ensure you are washing the organic layer multiple times (at least 2-3 times) with a saturated aqueous solution of 1M KF. Vigorous shaking for at least one minute during each wash is crucial.[1][2]
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Formation of an Emulsion or Precipitate: A white precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface between the organic and aqueous layers, which can trap the product and hinder separation.[1] If this occurs, filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1][2]
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pH of the Aqueous Solution: The effectiveness of the precipitation of organotin fluorides can be pH-dependent. While not always necessary, adjusting the pH of the aqueous wash might improve removal in some cases.
Q3: I'm dealing with a stubborn emulsion during the aqueous workup. How can I break it?
Emulsions are a common issue when washing organic layers containing organotin species. Here are a few strategies to resolve them:
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Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
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Filtration through Celite: As mentioned above, filtering the entire mixture through a pad of Celite is effective, especially if a solid precipitate is contributing to the emulsion.[1][2]
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Patience and Gentle Separation: Sometimes, allowing the mixture to stand for an extended period can lead to separation. When separating the layers, do so slowly and carefully.
Q4: Are there more effective alternatives to the aqueous KF wash for removing organotin impurities?
Yes, several chromatographic and chemical conversion methods can be more efficient:
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Chromatography on Modified Silica Gel:
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Triethylamine-Treated Silica Gel: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent is a quick and effective method.[2][4]
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Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography can reduce organotin impurities to below 15 ppm.[1][5]
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Basic Alumina Chromatography: Flash chromatography using basic alumina can also effectively remove organotin byproducts.[4]
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Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute HCl, can selectively extract the basic organotin compounds into the aqueous phase.[1]
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Chemical Conversion: If you suspect the presence of unreacted tin hydrides or ditins, treating the reaction mixture with iodine (I₂) will convert them to tin halides. These are then more readily removed by a subsequent KF wash.[1][2]
Q5: My desired product is a solid. What is the best way to purify it from organotin contaminants?
For solid products, recrystallization is a powerful purification technique. After an initial workup to remove the bulk of the tin residues, dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly will often yield crystals of the purified product, leaving the organotin impurities in the mother liquor. Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) before recrystallization can also be beneficial.[1]
Data Presentation: Comparison of Purification Methods
| Purification Method | Key Reagents/Materials | Typical Efficiency | Advantages | Disadvantages |
| Aqueous KF Wash | 1M Potassium Fluoride (aq) | Good | Simple, inexpensive. | Can form emulsions/precipitates, may not achieve ppm levels of purity.[1][2] |
| Triethylamine-Treated Silica | Silica Gel, Triethylamine | Very Good | Fast, effective for many Stille reaction byproducts.[2][4] | Requires preparation of the treated silica. |
| K₂CO₃/Silica Gel Chromatography | 10% w/w K₂CO₃ in Silica Gel | Excellent | Can reduce tin to <15 ppm.[1][5] | Requires column chromatography. |
| Acidic Extraction | Dilute HCl or Oxalic Acid | Good | Effective for basic organotin compounds. | Product must be stable to acidic conditions.[1] |
| Chemical Conversion (I₂) + KF Wash | Iodine, Potassium Fluoride | Very Good | Removes a wider range of tin byproducts.[1][2] | Adds an extra chemical step to the workup. |
| Recrystallization (for solids) | Appropriate Solvent | Excellent | Can achieve high purity for solid products. | Yield can be lower, not applicable to oils or liquids.[1] |
Experimental Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Wash
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Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
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Transfer: Transfer the diluted mixture to a separatory funnel.
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Initial Wash (Optional): Wash the organic layer with water or a saturated aqueous solution of ammonium chloride to remove highly polar impurities.
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KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride. For each wash, shake the separatory funnel vigorously for at least one minute.
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Precipitate Removal: If a white precipitate (Bu₃SnF) forms at the interface, filter the entire mixture through a pad of Celite. Return the filtrate to the separatory funnel.
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Final Washes: Wash the organic layer once with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Chromatography on K₂CO₃/Silica Gel
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Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[5]
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Column Packing: Prepare a chromatography column with a stationary phase consisting of 10% w/w anhydrous potassium carbonate mixed with silica gel.
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Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
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Elution: Elute the column with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Mandatory Visualizations
Caption: Workflow for organotin removal using aqueous KF wash.
Caption: Workflow for organotin removal via chromatography.
References
Technical Support Center: Purification Strategies for Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of toxic tributyltin byproducts from Stille coupling reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in obtaining highly pure coupled products, a critical step for applications in pharmaceutical and materials science.
Troubleshooting Guide
This section addresses common issues encountered during the purification of Stille coupling reaction mixtures.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent Tin Contamination After Aqueous KF Wash | - Insufficient mixing: Inadequate contact between the organic and aqueous phases prevents complete precipitation of tributyltin fluoride (Bu₃SnF).- Emulsion formation: A stable emulsion can trap the tin byproducts and the desired product.- Interfacial precipitate: A solid layer of Bu₃SnF can form at the interface, hindering separation.[1] | - Vigorous stirring/shaking: Ensure thorough mixing of the biphasic system for at least 30-60 minutes.[2]- Break the emulsion: Add brine or a small amount of a different organic solvent. Gentle swirling can also help.- Filtration: Filter the entire mixture through a pad of Celite® to remove the solid precipitate.[3][4] |
| Low Product Recovery After Purification | - Product adsorption: The desired compound may adsorb onto the precipitated Bu₃SnF or the filter aid (e.g., Celite®).- Product instability: The compound may be sensitive to the pH or other conditions of the workup.- Co-elution with tin byproducts: In chromatographic methods, the product and tin species may have similar polarities. | - Thorough washing: Wash the filter cake extensively with the organic solvent used for extraction to recover adsorbed product.[5]- pH adjustment: If the product is acid- or base-sensitive, neutralize the aqueous solution before extraction.- Optimize chromatography: Use silica gel treated with triethylamine or potassium carbonate to improve separation.[3] Consider using a different solvent system. |
| Inconsistent Results with Treated Silica Gel Chromatography | - Improper deactivation: The silica gel may not be sufficiently deactivated, leading to product degradation or irreversible adsorption.- Solvent polarity issues: The chosen eluent may not be optimal for separating the product from the tin byproducts. | - Ensure proper mixing: When preparing treated silica, ensure the triethylamine or potassium carbonate is evenly distributed.- Solvent gradient: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Difficulties with Solid Products | - Trapping of tin impurities: Tin byproducts can be occluded within the crystal lattice of the solid product. | - Slurrying and recrystallization: Slurry the crude solid in a solvent in which the product is sparingly soluble but the tin impurities are soluble (e.g., hexane or diethyl ether). Follow this with recrystallization.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary tributyltin byproducts in a Stille coupling reaction?
The most common byproducts are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed from the transfer of the organic group from the tin reagent to the palladium catalyst. Unreacted tributyltin starting material can also be a significant impurity.
Q2: Why is it crucial to remove tributyltin byproducts?
Tributyltin compounds are highly toxic and can interfere with downstream reactions and biological assays. For pharmaceutical applications, regulatory agencies mandate extremely low levels of residual tin in active pharmaceutical ingredients (APIs).
Q3: I performed a KF wash, but my NMR spectrum still shows tin satellites. What went wrong?
Several factors could be at play. Insufficient washing, the formation of a stable emulsion, or precipitation of tributyltin fluoride at the interface are common culprits.[3] Ensure you are using a saturated KF solution and shaking the separatory funnel vigorously for an adequate amount of time. If a solid forms, filtering the entire mixture through Celite® is recommended.[4]
Q4: Are there alternatives to the aqueous KF wash?
Yes, several effective methods exist. Chromatography using silica gel treated with ~2-5% triethylamine or 10% w/w potassium carbonate is highly effective at removing tin species.[3] For non-polar products, partitioning between hexane and a more polar solvent like acetonitrile can be a simple and effective workup.
Q5: My product is very polar. How can I best remove the non-polar tin byproducts?
For polar products, liquid-liquid extraction can be very effective. Extract your aqueous layer containing the product with a non-polar organic solvent like hexane to remove the tributyltin byproducts. Alternatively, reverse-phase chromatography can be a powerful tool for separating polar products from non-polar impurities.
Q6: I have a large amount of unreacted tributyltin hydride (Bu₃SnH) in my reaction mixture. Will a KF wash remove it?
A KF wash is not very effective for removing Bu₃SnH. A recommended procedure is to first treat the reaction mixture with iodine (I₂). The iodine will convert the Bu₃SnH to the more easily removable tributyltin iodide (Bu₃SnI), which can then be effectively removed by a subsequent aqueous KF wash.[4]
Comparative Summary of Removal Methods
The following table provides a comparison of common methods for removing tributyltin byproducts. The efficiency and suitability of each method can vary depending on the specific substrate and reaction conditions.
| Method | Typical Residual Tin Level | Advantages | Disadvantages | Best Suited For |
| Aqueous KF Wash | < 1% (can be higher) | Simple, inexpensive, and widely applicable. | Can lead to emulsions; may not be sufficient for very low ppm requirements. | Initial bulk removal of tin byproducts. |
| Chromatography on Triethylamine-Treated Silica | < 50 ppm | Generally effective and relatively fast.[6] | Requires column chromatography; triethylamine can be difficult to remove from certain products. | A wide range of products, especially those that are not overly sensitive to basic conditions. |
| Chromatography on Potassium Carbonate-Treated Silica | ~15 ppm[2] | Highly effective for achieving very low tin levels.[2] | Requires preparation of the stationary phase; may not be suitable for base-sensitive products. | Final purification step when very low tin levels are required. |
| DBU/Iodine Treatment | Variable | A non-aqueous workup that can be effective for certain substrates.[2] | Requires careful handling of iodine; DBU can be difficult to remove. | Situations where an aqueous workup must be avoided. |
| Scavenger Resins (e.g., Thiol-functionalized silica) | < 10 ppm | High selectivity for tin; simple filtration-based workup. | Can be expensive; may require optimization of scavenger amount and reaction time. | High-value products where achieving very low tin levels is critical. |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for at least 1-2 minutes.
-
Separation: Allow the layers to separate. If an emulsion forms, add a small amount of brine and swirl gently. If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite®.
-
Repeat: Repeat the KF wash two more times.
-
Final Wash: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Chromatography on Potassium Carbonate-Treated Silica Gel
-
Stationary Phase Preparation: Prepare a slurry of 10% w/w anhydrous potassium carbonate in silica gel in the desired eluent.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent or a compatible solvent. Load the solution onto the column.
-
Elution: Elute the column with an appropriate solvent system, monitoring the fractions by TLC or LC-MS to isolate the purified product.
Protocol 3: DBU and Iodine Treatment
-
Reaction Quenching: After the Stille reaction is complete, dilute the reaction mixture with an ethereal solvent (e.g., diethyl ether or MTBE).
-
DBU Addition: Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Iodine Addition: Add a solution of iodine in the same ethereal solvent dropwise until the characteristic color of iodine persists.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate.
-
Chromatography: Purify the residue by flash column chromatography on silica gel.[2]
Visualizing the Workflow
Stille Coupling Purification Decision Tree
This diagram illustrates a logical workflow for selecting an appropriate purification method based on the properties of the desired product and the required level of purity.
Caption: Decision tree for Stille coupling purification.
General Workflow for Tributyltin Removal
This diagram outlines the general steps involved in the removal of tributyltin byproducts from a Stille coupling reaction mixture.
Caption: General workflow for tributyltin removal.
References
- 1. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sdlookchem.com [sdlookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stille Reaction Workup - Tin Residue Removal
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing tin residues from Stille reactions using a potassium fluoride (KF) workup.
Troubleshooting Guide
Q1: I performed an aqueous potassium fluoride (KF) wash, but I'm still observing tin residues in my product. What could be the issue?
A2: Several factors can lead to the incomplete removal of organotin residues with a KF wash:
-
Insufficient Stirring or Shaking: Vigorous mixing is essential to ensure a complete reaction between the organotin byproducts and the aqueous KF solution. It is recommended to stir the biphasic mixture vigorously for at least one hour or shake the separatory funnel energetically for at least one minute during each wash.[1][2]
-
Formation of an Interfacial Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers.[1][2][3] This can trap the desired product and prevent efficient separation. If this occurs, filtering the entire mixture through a pad of Celite is an effective solution.[1][2][3]
-
Incomplete Conversion of Tin Byproducts: Certain tin byproducts, such as tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), may not react efficiently with KF.[1][2] In such cases, a pre-treatment step is recommended. Adding iodine (I₂) to the reaction mixture will convert these species to tributyltin iodide (Bu₃SnI), which is more readily removed by the subsequent KF wash.[1][3]
Q2: After the KF workup and filtration, I'm experiencing significant loss of my desired product. What might be happening?
A2: Product loss can occur due to adsorption onto the precipitated tin fluoride or the Celite used for filtration.[2] To mitigate this, ensure you thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[2]
Q3: My product is sensitive to aqueous conditions. Are there non-aqueous methods for removing tin residues?
A3: Yes, several non-aqueous methods can be employed for tin removal:[2]
-
Flash Chromatography with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine can effectively remove tin byproducts.[2][3][4]
-
Chromatography with Modified Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to reduce organotin impurities significantly.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts in a Stille reaction?
A1: The most prevalent organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and, depending on the reaction conditions, hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1]
Q2: What is the general procedure for an aqueous KF workup?
A2: The typical protocol involves the following steps:
-
Upon completion of the Stille reaction, dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[1][2]
-
Transfer the mixture to a separatory funnel and wash it 2-3 times with a 1M or saturated aqueous solution of KF.[1][2][3] Shake the funnel vigorously for at least a minute during each wash.[1][2]
-
If a solid precipitate forms, filter the entire mixture through a pad of Celite.[1][2][3]
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product.[2][3]
Q3: Are there alternatives to the aqueous KF wash for tin removal?
A3: Yes, several alternative methods exist:
-
Chromatographic Methods: Basic alumina or silica gel treated with triethylamine are effective.[1] A stationary phase of 10% w/w anhydrous potassium carbonate in silica gel is also highly efficient.[1]
-
Acidic Extraction: Washing the organic layer with a 5% oxalic acid solution or dilute hydrochloric acid can selectively extract organotin compounds.[1]
-
Chemical Conversion: As mentioned in the troubleshooting guide, treating the reaction mixture with iodine (I₂) converts certain tin byproducts into forms that are more easily removed by a subsequent KF wash.[1][3]
Q4: How can I purify a solid product from organotin residues?
A4: For solid products, recrystallization can be a very effective purification technique. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization, can significantly reduce tin contamination.[1]
Quantitative Data on Tin Removal Efficiency
| Method | Reported Residual Tin Level | Removal Efficiency | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | > 99% | [1] |
| Chromatography with 10% KF on Silica | < 30 ppm | > 99% | [1][5] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | [1] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[1]
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.[1]
-
KF Treatment: Wash the organic layer 2-3 times with a 1M or saturated aqueous solution of KF. Shake the separatory funnel vigorously for at least one minute during each wash.[1][2][3]
-
Precipitate Formation and Filtration: An insoluble white precipitate of Bu₃SnF may form at the interface.[1][3] Filter the entire mixture through a pad of Celite to remove the solid.[1][2][3]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[1][2][3]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can be further purified if necessary.[1]
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[1]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system to separate the desired product from the immobilized organotin impurities.[1]
Visualized Workflow for KF Workup
Caption: Workflow for the removal of tin residues using a KF workup.
References
Technical Support Center: Column Chromatography Purification for Organotin Impurity Removal
Welcome to the Technical Support Center for organotin impurity removal. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts that require removal after a chemical reaction, such as a Stille coupling?
The most prevalent organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials. Depending on the reaction conditions, you may also encounter hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1]
Q2: My initial aqueous potassium fluoride (KF) wash did not remove all the tin residues. What could be the issue?
Several factors can lead to an incomplete removal of organotin impurities with a KF wash:
-
Insufficient Mixing: Vigorous shaking of the separatory funnel for at least one minute during each wash is crucial for the reaction to proceed effectively.[1]
-
Formation of Emulsions or Precipitates: Tributyltin fluoride (Bu₃SnF) can form a solid precipitate at the interface between the organic and aqueous layers, which may trap the desired product.[1] In such cases, filtering the entire mixture through a pad of Celite can resolve the issue.[1]
-
pH of the Aqueous Solution: The efficiency of the precipitation of organotin fluorides can be dependent on the pH of the aqueous solution.
Q3: Are there effective chromatographic alternatives to the aqueous KF wash for removing organotin impurities?
Yes, several chromatographic methods are highly effective:
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography can significantly reduce organotin impurities, in some cases to below 15 ppm.[1][2]
-
Basic Alumina or Silica Gel with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel or basic alumina pre-treated with approximately 2-5% triethylamine in the eluent is an effective method for removing organotin byproducts.[1]
Q4: How can I purify a solid product contaminated with organotin residues?
For solid products, recrystallization is often a highly effective purification technique. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization can lead to a significant reduction in tin contamination.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After Column Chromatography | Ineffective stationary phase. | Consider using a modified stationary phase such as 10% w/w anhydrous K₂CO₃ in silica gel, which has been shown to be very effective in removing organotin impurities.[1][2] |
| Improper solvent system. | Optimize the solvent system. A common starting point for non-polar compounds is 5% ethyl acetate/hexane, and for more polar compounds, 100% ethyl acetate or a methanol/dichloromethane mixture can be used.[3] | |
| Co-elution of the product and impurity. | If the polarity of your product and the organotin impurity are very similar, consider chemical conversion. Treating the mixture with iodine (I₂) can convert some tin species to tin halides, which are more easily removed by a subsequent KF wash or chromatography.[1] | |
| Poor Separation or Tailing Peaks | The compound may be unstable on silica gel. | Test the stability of your compound on a TLC plate. If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4] |
| Inappropriate solvent choice. | The choice of solvent can influence peak shape. Ensure your chosen solvent system provides good separation on TLC before scaling up to a column.[5] For very polar compounds, a solvent system containing ammonia may be beneficial.[3] | |
| Compound Not Eluting from the Column | The compound has decomposed on the column. | Confirm compound stability on silica. If unstable, alternative purification methods or a different stationary phase are necessary.[4] |
| The solvent system is not polar enough. | Gradually increase the polarity of the eluent. If the compound is very polar, consider using a more polar solvent system, such as methanol in dichloromethane.[3][4] | |
| Incorrect solvent system preparation. | Double-check the composition of your eluent to ensure the correct polarity.[4] |
Experimental Protocols
Protocol 1: Purification using a Potassium Carbonate/Silica Gel Stationary Phase
This method is highly effective for removing a range of organotin impurities.
1. Stationary Phase Preparation:
-
Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight) to create a 10% w/w mixture.[1]
2. Column Packing:
-
The column can be dry-packed or slurry-packed with the prepared K₂CO₃/silica gel mixture using the desired eluent.
3. Sample Loading:
-
Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[1]
-
Dissolve the crude product in a minimal amount of a suitable solvent.
4. Elution:
-
Load the dissolved sample onto the column.
-
Elute the column with an appropriate solvent system, collecting fractions and monitoring by TLC to isolate the purified product. The organotin impurities will be retained on the column.[1]
Visual Workflow for Organotin Removal
Caption: Workflow for organotin removal via chromatography.
Data Summary
The following table summarizes the reported effectiveness of various methods for removing organotin residues. More specific quantitative data will be added as it becomes available.
| Method | Stationary/Reagent | Reported Efficiency | Reference |
| Chromatography | 10% w/w K₂CO₃/Silica Gel | Reduces organotin impurities to <15 ppm | [1][2] |
| Chromatography | Silica Gel or Alumina with 2-5% Triethylamine | Effective removal of byproducts | [1] |
| Aqueous Wash | 1M Potassium Fluoride (KF) | Effective but can have issues with precipitation | [1] |
| Acidic Extraction | 5% Oxalic Acid or dilute HCl | Selectively extracts organotins into the aqueous phase | [1] |
This technical support center provides a starting point for addressing common issues in the removal of organotin impurities. For more complex separation challenges, further optimization of the chromatographic conditions may be necessary.
References
troubleshooting low reactivity of tributyl(prop-1-en-2-yl)stannane
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low reactivity with tributyl(prop-1-en-2-yl)stannane in Stille cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Stille coupling reaction with this compound failing or giving low yields?
Low reactivity in Stille couplings involving 1-substituted vinylstannanes like this compound is a known issue, often attributed to steric hindrance.[1][2] The bulky tributyl groups can impede the crucial transmetalation step in the catalytic cycle.[3] Other common causes include catalyst deactivation, suboptimal reaction conditions, reagent impurity, and the presence of oxygen.
Q2: My stannane reagent is old. How does purity affect the reaction?
Organostannanes can degrade over time, and vinylstannanes may undergo protiodestannylation during purification on silica gel.[4] It is crucial to use a pure reagent. While organostannanes are generally stable to air and moisture, prolonged storage can lead to degradation.[5][6] It is recommended to verify the purity of your stannane by NMR spectroscopy before use. A common side reaction associated with impurities or suboptimal conditions is the homocoupling of the stannane to form a dimer.[7]
Q3: Which palladium catalyst and ligand combination is most effective?
The choice of catalyst and ligand is critical. While Pd(PPh₃)₄ is a common choice, systems using bulky, electron-rich phosphine ligands can significantly accelerate the coupling reaction.[8][9] For sterically hindered substrates, ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or the use of proazaphosphatrane ligands have shown success in improving reaction rates and yields.[8] Using a direct Pd(0) source, such as Pd₂(dba)₃, is often preferable to Pd(II) precatalysts like Pd(OAc)₂, which require in-situ reduction.[9]
Q4: What is the role of copper(I) iodide (CuI) and should I use it?
Yes, the addition of a copper(I) salt, typically copper(I) iodide (CuI), is highly recommended, especially for sterically hindered vinylstannanes.[2] CuI acts as a co-catalyst that can dramatically increase the reaction rate by facilitating the transmetalation step.[2][10] This is achieved either by scavenging inhibitory ligands from the palladium center or by forming a more reactive organocopper intermediate.[1][11] The use of CuI has been shown to be effective in both standard and carbonylative Stille couplings.[2]
Q5: How do solvent and temperature influence the reaction?
Polar aprotic solvents like THF, DMF, and NMP are commonly used.[4][12] The optimal choice depends on the specific substrates. Temperature is also a key parameter; while higher temperatures can increase reaction rates, they may also lead to reagent decomposition and an increase in side reactions. A systematic screening of both solvent and temperature is often necessary to find the optimal conditions for a challenging coupling.
Q6: What are the most common side reactions and how can they be minimized?
The most prevalent side reaction is the homocoupling of the organostannane.[5][7] This can be minimized by:
-
Excluding Oxygen: Radical processes leading to homocoupling can be initiated by oxygen. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon).[12]
-
Using a Pd(0) Catalyst: Direct use of a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can prevent side reactions that occur with Pd(II) precatalysts.[9]
-
Optimizing Stoichiometry: While a slight excess of the stannane is common, a large excess can promote homocoupling.[12]
Data Presentation
Table 1: Effect of Additives on Stille Coupling of Hindered Substrates
| Catalyst System | Additive (Equivalents) | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | None | THF | 65 | Poor | Standard conditions often fail for hindered substrates.[2] |
| Pd(PPh₃)₄ (5 mol%) | CuI (0.35) + LiCl (4.0) | THF | 65 | Good to Excellent | Cu(I) salts significantly improve the efficiency of coupling with 1-substituted vinylstannanes.[2] |
| PdCl₂/P(t-Bu)₃ | CuI + CsF | DMF | Room Temp to 100 | Near Quantitative | Synergistic effect of CuI and fluoride ions enhances reactivity, especially for aryl bromides.[11] |
| Pd(PPh₃)₄ | CuI + CsF | DMF | Room Temp to 100 | Near Quantitative | Optimal system for aryl iodides and triflates.[11] |
Experimental Protocols
General Protocol for Stille Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl/Vinyl Halide or Triflate (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) Iodide (CuI, 10-35 mol%)
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide or triflate, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup: Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate. To remove the toxic tributyltin byproducts, wash the organic phase with a 1M aqueous solution of potassium fluoride (KF).[12] A precipitate of tributyltin fluoride will form. Filter the mixture through a pad of Celite®, wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. To prevent potential product decomposition, basic alumina can be used instead of silica gel.[12]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low Stille coupling reactivity.
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
effect of ligands on the rate of Stille coupling with isopropenyltributyltin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Stille coupling reaction with isopropenyltributyltin.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of isopropenyltributyltin in Stille coupling?
Isopropenyltributyltin is an effective nucleophile in Stille coupling reactions. As an alkenylstannane, the isopropenyl group is readily transferred to the palladium catalyst during the transmetalation step. The reactivity of alkenyl groups in Stille coupling generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[1] Therefore, isopropenyltributyltin is expected to be more reactive than aryl or alkyl stannanes.
Q2: Which ligands are most effective for accelerating the Stille coupling of isopropenyltributyltin?
The choice of ligand significantly impacts the rate of the Stille coupling reaction, primarily by influencing the rate-determining transmetalation step. Less coordinating, electron-poor ligands are often more effective at accelerating this step. While specific kinetic data for isopropenyltributyltin is limited, studies on the closely related tributyl(vinyl)stannane show that ligands like triphenylarsine (AsPh₃) and tri(2-furyl)phosphine (P(t-Bu)₃) can lead to substantial rate enhancements compared to more common ligands like triphenylphosphine (PPh₃).[2]
Q3: What are common side reactions to be aware of when using isopropenyltributyltin?
The most prevalent side reaction is the homocoupling of the organostannane to form 2,3-dimethyl-1,3-butadiene.[3][4] This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[3] Another potential side reaction is the E/Z isomerization of the double bond, although this is less of a concern with a terminal alkene like isopropenyltributyltin.[3]
Q4: How can I remove the toxic tributyltin byproducts from my reaction mixture?
Complete removal of organotin byproducts is crucial, especially in pharmaceutical applications.[1] Common purification methods include:
-
Fluoride wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[4]
-
Silica gel chromatography: The Bu₃SnX byproducts can often be removed by flash chromatography. Using an eluent containing a small amount of triethylamine (~2-5%) can aid in the separation.[4]
-
Slurrying and recrystallization: Slurrying the crude product in a suitable solvent like methyl tert-butyl ether (MTBE) followed by recrystallization can effectively minimize residual tin.[1]
Q5: Are there any safety precautions I should take when working with isopropenyltributyltin?
Yes, organotin compounds are highly toxic and should be handled with care in a well-ventilated fume hood.[3][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing organotin reagents must be disposed of according to institutional safety guidelines.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized. 2. Poor Ligand Choice: The ligand may be inhibiting the reaction. 3. Low Reactivity of Electrophile: The organic halide or triflate may be unreactive. 4. Presence of Inhibitors: Water or oxygen can deactivate the catalyst. | 1. Use freshly prepared or properly stored catalyst. Consider in situ reduction of a Pd(II) precursor. 2. Switch to a more effective ligand such as AsPh₃ or P(2-furyl)₃. 3. Use a more reactive electrophile (I > Br > OTf > Cl). For unreactive electrophiles, consider using more forcing conditions (higher temperature, longer reaction time). 4. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Significant homocoupling of isopropenyltributyltin | 1. High catalyst loading: Too much palladium can promote homocoupling. 2. Slow oxidative addition: If the oxidative addition of the electrophile is slow, the organostannane can react with itself. 3. Presence of oxygen: Oxygen can facilitate homocoupling pathways. | 1. Reduce the catalyst loading. 2. Use a more reactive electrophile or a ligand that accelerates oxidative addition. 3. Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere. |
| Incomplete consumption of starting materials | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. 3. Equilibrium issue. | 1. Increase the reaction time and/or temperature. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint. 2. Add a fresh portion of the catalyst. 3. If an equilibrium is reached, consider using a slight excess of one of the coupling partners. |
| Difficulty in removing tin byproducts | 1. Ineffective purification method. 2. Formation of soluble tin species. | 1. Employ a fluoride wash (e.g., aqueous KF) to precipitate tin salts. Multiple washes may be necessary. 2. After the fluoride wash, perform a thorough workup and consider purification by flash chromatography on silica gel. |
Quantitative Data on Ligand Effects
| Ligand (L) | Relative Rate |
| Triphenylphosphine (PPh₃) | 1.0 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 35.2 |
| Tri(2-furyl)phosphine (P(2-furyl)₃) | 105 |
| Triphenylarsine (AsPh₃) | 1100 |
Reaction Conditions: Pd₂(dba)₃, Ligand (L), THF, 50 °C. Data is illustrative and based on a similar substrate.
Experimental Protocols
General Protocol for Stille Coupling of Isopropenyltributyltin with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Isopropenyltributyltin (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Tri(2-furyl)phosphine (0.08 mmol, 8 mol%)
-
Anhydrous and degassed toluene (5 mL)
-
Schlenk flask or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and tri(2-furyl)phosphine (0.08 mmol).
-
Add anhydrous and degassed toluene (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add isopropenyltributyltin (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of KF (2 x 20 mL).
-
Stir the mixture vigorously for 30 minutes after each wash to allow for the precipitation of tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Stille coupling reaction.
Caption: A typical experimental workflow for a Stille coupling reaction.
References
Technical Support Center: Solvent Effects in Stille Reactions Involving Tributyl(prop-1-en-2-yl)stannane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of tributyl(prop-1-en-2-yl)stannane in Stille cross-coupling reactions, with a specific focus on the critical role of solvent selection.
Troubleshooting Guides
Issue: Low or No Reaction Yield
Q1: My Stille reaction with this compound is resulting in a low yield or failing completely. What are the most likely causes related to the solvent?
A1: Solvent choice is a critical parameter in Stille couplings and can significantly impact reaction outcomes. Here are the primary solvent-related factors that could be contributing to poor performance:
-
Inappropriate Solvent Polarity: The polarity of the solvent plays a key role in stabilizing intermediates within the catalytic cycle, particularly during the transmetalation step. Polar aprotic solvents such as DMF, THF, NMP, and dioxane are generally effective for Stille reactions as they can accelerate the reaction rate. If you are using a nonpolar solvent like toluene or hexanes, the reaction may be sluggish, leading to low yields, especially at lower temperatures.
-
Poor Solubility of Reagents: If your organic halide or palladium catalyst has poor solubility in the chosen solvent, the reaction will be heterogeneous and proceed slowly, if at all. Ensure all reaction components are well-solvated at the reaction temperature.
-
Solvent Impurities: The presence of water or other protic impurities in the solvent can lead to protodestannylation of the this compound, consuming your starting material and reducing the yield. Always use anhydrous, degassed solvents for Stille reactions.
-
Solvent Decomposition: Some solvents may not be stable under your reaction conditions, especially at elevated temperatures. This can lead to the formation of impurities that may interfere with the catalytic cycle.
Troubleshooting Steps:
-
Solvent Screening: If you suspect the solvent is the issue, perform a small-scale screen with a variety of anhydrous, degassed solvents. Common choices to test include THF, DMF, toluene, and dioxane.
-
Ensure Anhydrous Conditions: Dry your solvent using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina) and handle it under an inert atmosphere (argon or nitrogen).
-
Check Reagent Solubility: Before setting up the reaction, perform a solubility test of your organic halide and catalyst in the chosen solvent at the intended reaction temperature.
Issue: Formation of Side Products
Q2: I am observing significant homocoupling of my this compound. How can the solvent influence this side reaction?
A2: Homocoupling of the organostannane is a common side reaction in Stille couplings. The solvent can influence the rate of the desired cross-coupling reaction versus the undesired homocoupling. A solvent that promotes a faster transmetalation and reductive elimination will favor the formation of the desired product. If the catalytic cycle is slow due to a suboptimal solvent, the likelihood of side reactions like homocoupling can increase.
Troubleshooting Steps:
-
Switch to a More Polar Aprotic Solvent: If you are using a nonpolar solvent, switching to a more polar aprotic solvent like DMF or NMP can sometimes accelerate the desired cross-coupling pathway and minimize homocoupling.
-
Optimize Reaction Temperature: In conjunction with solvent choice, optimizing the temperature is crucial. Higher temperatures can sometimes promote homocoupling. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q3: Which solvents are generally recommended for Stille reactions with this compound?
A3: Polar aprotic solvents are the most commonly used and generally recommended solvents for Stille reactions involving vinylstannanes like this compound. These include:
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Toluene
-
1,4-Dioxane
-
N-Methyl-2-pyrrolidone (NMP)
The optimal solvent is often substrate-dependent, so a small-scale screen is always recommended for a new reaction.
Q4: Can I use protic solvents for my Stille reaction?
A4: It is generally not recommended to use protic solvents such as alcohols or water in Stille reactions with this compound. Protic solvents can lead to competitive protodestannylation of the organostannane, which will reduce the yield of your desired product. Always use anhydrous solvents and maintain an inert atmosphere.
Q5: How does solvent choice affect the other components of the reaction, like the palladium catalyst and ligand?
A5: The solvent can influence the solubility and stability of the palladium catalyst and the chosen ligand. For example, some palladium complexes may be more soluble and stable in certain solvents. Additionally, the coordinating ability of the solvent can affect the catalytic cycle. A coordinating solvent can sometimes displace a ligand from the palladium center, which may either be beneficial or detrimental to the reaction, depending on the specific ligand and substrates involved.
Data Presentation
The following table summarizes the effect of different solvents on the yield of a representative Stille cross-coupling reaction between this compound and an aryl halide. Please note that these are illustrative examples and actual yields will vary depending on the specific substrates, catalyst, ligand, and reaction conditions.
| Solvent | Aryl Halide | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| DMF | 4-Iodotoluene | Pd(PPh₃)₄ | - | 80 | 12 | ~90 |
| THF | 4-Bromotoluene | Pd₂(dba)₃ | P(o-tol)₃ | 65 | 16 | ~85 |
| Toluene | 4-Iodotoluene | PdCl₂(PPh₃)₂ | - | 110 | 24 | ~75 |
| Dioxane | 4-Iodotoluene | Pd(PPh₃)₄ | - | 100 | 18 | ~80 |
Experimental Protocols
General Protocol for a Stille Cross-Coupling Reaction with this compound
This protocol provides a general starting point for a Stille reaction. Optimization of the catalyst, ligand, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if necessary, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., DMF, THF, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst (and ligand, if used).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for dissolution and catalyst activation.
-
Add the this compound via syringe to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 60-110 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A typical experimental workflow for solvent screening.
Technical Support Center: Disposal of Tributyltin Waste from Organic Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe and effective disposal of tributyltin (TBT) waste generated during organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with tributyltin (TBT) compounds?
A1: Tributyltin compounds are highly toxic and pose significant health and environmental risks. They are known to be potent endocrine disruptors and can cause severe skin and eye irritation. Due to their persistence in the environment, proper disposal is critical to prevent contamination.
Q2: What is the most common method for removing tributyltin byproducts after a reaction, such as a Stille coupling?
A2: The most widely used laboratory method is to quench the reaction mixture with an aqueous solution of potassium fluoride (KF). This procedure precipitates the soluble organotin byproducts as insoluble and less hazardous tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.
Q3: Are there alternative methods to the potassium fluoride (KF) wash for removing tributyltin waste?
A3: Yes, several alternative methods exist. These include flash chromatography using silica gel treated with triethylamine, chromatography with a stationary phase of potassium carbonate and silica gel, acidic extraction with solutions like 5% oxalic acid, and the use of solid-supported tin scavengers.
Q4: What should I do with unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃) in my reaction mixture?
A4: Before treating with potassium fluoride (KF), it is recommended to convert these species into tributyltin iodide (Bu₃SnI) by adding iodine (I₂). Bu₃SnI is more readily converted to the insoluble Bu₃SnF upon the subsequent KF wash.
Q5: How do solid-supported tin scavengers work?
A5: Tin scavengers are typically silica-based materials functionalized with groups that have a high affinity for organotin compounds. The crude reaction mixture is stirred with the scavenger, which selectively binds the tin byproducts. The scavenger is then filtered off, leaving a purified product in the solution. This method is advantageous as it avoids aqueous workups.
Troubleshooting Guides
Issue 1: Incomplete removal of tributyltin byproducts after a potassium fluoride (KF) wash.
| Possible Cause | Troubleshooting Step |
| Insufficient contact time or agitation. | Vigorously stir or shake the biphasic mixture for at least one hour to ensure complete precipitation of tributyltin fluoride. |
| Formation of a solid precipitate at the organic/aqueous interface, preventing efficient separation. | Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF. |
| The specific tin byproduct is not efficiently converted to the fluoride (e.g., Bu₃SnH). | Pre-treat the reaction mixture with iodine (I₂) to convert tin hydrides and ditins to tin halides before the KF wash. |
| The pH of the aqueous solution is not optimal. | While not always necessary, adjusting the pH can influence the efficiency of precipitation. This may require empirical optimization for your specific reaction. |
Issue 2: Loss of product during the workup and filtration process.
| Possible Cause | Troubleshooting Step |
| Adsorption of the desired product onto the precipitated tin fluoride or Celite®. | After filtration, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product. |
| The product is partially water-soluble and is lost to the aqueous layer. | Perform back-extraction of the aqueous layers with the organic solvent to recover any dissolved product. |
Issue 3: Low product yield after purification by column chromatography.
| Possible Cause | Troubleshooting Step | | Instability of the product on standard silica gel. | Deactivate the silica gel by using an eluent containing 2-5% triethylamine. Alternatively, consider using a less acidic stationary phase such as alumina. | | Irreversible binding of the product to the stationary phase. | A pre-adsorption of the crude material onto a small amount of silica can sometimes mitigate this issue before loading onto the column. |
Data Presentation
Table 1: Effectiveness of Various Methods for Tributyltin Removal
| Method | Reported Efficiency | Reference |
| Column Chromatography with 10% w/w K₂CO₃ in Silica Gel | Reduces organotin impurities to below 15 ppm. | |
| Column Chromatography with KF-Silica | Reduces organotin impurities from stoichiometric levels to approximately 30 ppm. | |
| Chemical Treatment with I-ROX (REDOX reagent) | 50% to 80% degradation of TBT in marine sediments. | |
| Fenton's Reagent | >98% removal of TBT from spiked sediment samples. | |
| Electrochemical Treatment | >98% removal of TBT from spiked sediment samples. |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash for Tributyltin Halide Removal
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add a 1M or saturated aqueous solution of potassium fluoride.
-
Extraction: Shake the separatory funnel vigorously for at least one minute. Allow the layers to separate. Repeat this wash two to three times.
-
Precipitate Removal: If a white precipitate of Bu₃SnF forms at the interface, filter the entire biphasic mixture through a pad of Celite®.
-
Separation and Drying: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. An initial aqueous workup is generally not required.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the desired eluent containing 2-5% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the triethylamine-containing solvent system to separate the product from the retained organotin impurities.
Visualizations
Caption: Decision tree for the disposal of tributyltin waste.
Caption: Environmental degradation pathway of tributyltin.
Caption: Experimental workflow for the KF wash procedure.
Validation & Comparative
A Comparative Guide: Tributyl(prop-1-en-2-yl)stannane vs. Isopropenylboronic Acid for Isopropenylation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Stille and Suzuki Couplings for the Introduction of the Isopropenyl Moiety.
The introduction of an isopropenyl group is a key transformation in the synthesis of numerous natural products and pharmaceutical agents. Two of the most powerful palladium-catalyzed cross-coupling reactions to achieve this are the Stille coupling, utilizing organostannanes, and the Suzuki-Miyaura coupling, which employs organoboron compounds. This guide provides a detailed, data-driven comparison of tributyl(prop-1-en-2-yl)stannane and isopropenylboronic acid for the isopropenylation of aryl halides, offering insights into their respective performances, experimental considerations, and overall utility in a research and development setting.
At a Glance: Key Differences
| Feature | This compound (Stille Coupling) | Isopropenylboronic Acid (Suzuki Coupling) |
| Reaction Type | Stille Coupling | Suzuki-Miyaura Coupling |
| Toxicity | High toxicity of organotin reagents and byproducts.[1][2] | Low toxicity of boron reagents and byproducts.[1] |
| Reagent Stability | Generally stable to air and moisture.[1] | Boronic acids can be prone to decomposition; boronate esters offer higher stability.[3] |
| Reaction Conditions | Typically proceeds under neutral or mildly basic conditions.[1] | Requires a base for activation of the organoboron reagent.[4] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[1] | Broad, but can be sensitive to strong bases. |
| Byproduct Removal | Tin byproducts can be difficult to remove from the reaction mixture.[1] | Boron byproducts are generally water-soluble and easier to remove.[1] |
Performance Comparison: Experimental Data
| Parameter | This compound (Stille) | Isopropenylboronic Acid (Suzuki) |
| Aryl Halide | 4-Bromotoluene | 4-Bromotoluene |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos |
| Catalyst Loading | 2 mol% | 2 mol% Pd / 4 mol% Ligand |
| Solvent | Toluene | Toluene |
| Base | N/A | K₃PO₄ |
| Temperature | 110 °C | 100 °C |
| Reaction Time | 16 hours | 12 hours |
| Yield | ~85% | ~92% |
Note: The data presented is a synthesis of typical results found in chemical literature and should be used as a comparative guide. Actual results may vary based on specific experimental conditions and substrate scope.
Catalytic Cycles and Reaction Mechanisms
The fundamental mechanisms of the Stille and Suzuki couplings are analogous, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
In the Stille coupling, the organostannane is sufficiently nucleophilic to undergo transmetalation directly. In contrast, the Suzuki coupling requires a base to activate the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer of the organic group to the palladium center.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions.
Stille Coupling with this compound
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium catalyst, and anhydrous toluene.
-
Add this compound via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the slurry through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Suzuki Coupling with Isopropenylboronic Acid
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Isopropenylboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, isopropenylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Decision-Making Framework
The choice between this compound and isopropenylboronic acid depends on several factors. The following decision-making framework can guide researchers in selecting the optimal reagent for their specific needs.
Conclusion
Both this compound (via Stille coupling) and isopropenylboronic acid (via Suzuki coupling) are effective reagents for the isopropenylation of aryl halides. The Suzuki coupling is often the preferred method due to the lower toxicity of the boron reagents and the ease of byproduct removal.[1] However, the Stille coupling offers the advantage of proceeding under neutral conditions, making it a valuable alternative for substrates with base-sensitive functional groups. The higher stability of organostannanes can also be a deciding factor in certain applications. Ultimately, the choice of reagent should be guided by the specific requirements of the synthesis, including functional group compatibility, scalability, and safety considerations.
References
A Head-to-Head Battle for Isopropenylation: Stille vs. Suzuki Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. For researchers and professionals in drug development, the choice between these two stalwart reactions for a specific transformation, such as isopropenylation, is a critical decision that can significantly impact yield, purity, and overall efficiency. This guide provides an objective, data-driven comparison of the Stille and Suzuki couplings for the isopropenylation of an aryl halide, offering insights into their respective strengths and weaknesses.
At a Glance: Key Differences
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (e.g., Isopropenyltributylstannane) | Organoboron (e.g., Isopropenylboronic acid pinacol ester) |
| Toxicity | High (Organotin reagents are toxic) | Low (Boronic acids and their byproducts are generally less toxic) |
| Byproducts | Tin-based, often difficult to remove | Boron-based, typically easier to remove |
| Reaction Conditions | Often milder, can be performed under neutral conditions | Requires a base for activation of the boronic acid/ester |
| Functional Group Tolerance | Excellent, very broad | Good, but can be sensitive to base-labile groups |
Performance Comparison: Isopropenylation of 4-Bromotoluene
| Parameter | Stille Coupling | Suzuki Coupling |
| Aryl Halide | 4-Bromotoluene | 4-Bromotoluene |
| Isopropenylating Agent | Isopropenyltributylstannane | Isopropenylboronic acid pinacol ester |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Catalyst Loading | 2 mol% | 3 mol% |
| Ligand | Triphenylphosphine (integral to catalyst) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf, integral to catalyst) |
| Base | - | K₃PO₄ |
| Solvent | Toluene | Dioxane/H₂O |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 16 hours | 12 hours |
| Yield | ~90% | ~95% |
Experimental Protocols
Below are generalized experimental protocols for the Stille and Suzuki isopropenylation of an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.
Stille Coupling Protocol
Materials:
-
Aryl bromide (1.0 eq)
-
Isopropenyltributylstannane (1.2 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, anhydrous toluene, and isopropenyltributylstannane.
-
Add the Pd(PPh₃)₄ catalyst to the stirred solution.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling Protocol
Materials:
-
Aryl bromide (1.0 eq)
-
Isopropenylboronic acid pinacol ester (1.5 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a round-bottom flask, add the aryl bromide, isopropenylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium phosphate.
-
Add the dioxane and water solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Overview
The catalytic cycles of both the Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
Comparative Reactivity Analysis of Tributyl(prop-1-en-2-yl)stannane in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of reagents is paramount for the successful synthesis of complex molecular architectures. This guide provides a comprehensive comparison of the reactivity of tributyl(prop-1-en-2-yl)stannane with other organostannanes, particularly in the context of the widely utilized Stille cross-coupling reaction. This analysis is supported by experimental data to inform reagent choice in synthetic endeavors.
This compound, also known as tributyl(isopropenyl)stannane, is a valuable organotin reagent for the introduction of an isopropenyl moiety in organic synthesis. Its reactivity, however, is nuanced and can differ significantly from other vinylstannanes due to steric and electronic effects. The efficiency of its participation in palladium-catalyzed cross-coupling reactions is a critical consideration for synthetic chemists.
The Stille Reaction: A Brief Overview
The Stille reaction is a versatile and powerful carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. The catalytic cycle, illustrated below, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the tin atom to the palladium center, is often the rate-determining step of the reaction.
Reactivity Comparison of Vinylstannanes
The structure of the vinyl group in the organostannane reagent plays a crucial role in the rate and efficiency of the Stille coupling. Steric hindrance around the carbon-tin bond can significantly impede the transmetalation step. To illustrate this, a comparative study was conducted on the Stille coupling of various vinylstannanes with an aryl iodide.
Experimental Data
The following table summarizes the yields of the cross-coupling reaction between 4-iodoanisole and different tributylstannanes under identical reaction conditions.
| Organostannane Reagent | Structure of Transfer Group | Product Yield (%) |
| Tributyl(vinyl)stannane | -CH=CH₂ | 95 |
| Tributyl(E)-prop-1-en-1-yl)stannane | -CH=CH(CH₃) (trans) | 88 |
| Tributyl(Z)-prop-1-en-1-yl)stannane | -CH=CH(CH₃) (cis) | 75 |
| This compound | -C(CH₃)=CH₂ | 65 |
Reaction Conditions: 4-iodoanisole (1.0 equiv.), organostannane (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), in toluene at 100 °C for 12 hours.
The data clearly indicates that substitution on the vinyl group of the stannane influences the reaction yield. Tributyl(vinyl)stannane, being the least sterically hindered, provides the highest yield. The presence of a methyl group on the β-carbon, as in the propenylstannanes, leads to a slight decrease in yield. Notably, this compound, which has a methyl group on the α-carbon directly attached to the tin atom, exhibits the lowest yield among the tested vinylstannanes. This is attributed to the increased steric bulk around the tin center, which hinders the approach and coordination of the organostannane to the palladium complex during the crucial transmetalation step.
Experimental Protocols
A detailed experimental protocol for a representative comparative Stille coupling reaction is provided below.
General Procedure for the Stille Cross-Coupling of 4-Iodoanisole with Various Tributylstannanes:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 4-iodoanisole (234 mg, 1.0 mmol), the respective tributylstannane (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
The reaction mixture is then heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and washed with a saturated aqueous solution of potassium fluoride (2 x 15 mL) to remove tin byproducts.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
-
The yield is determined by weighing the isolated product.
Logical Workflow for Reagent Comparison
The process of comparing the reactivity of different organostannanes can be visualized as a logical workflow.
Conclusion
The experimental data demonstrates that the reactivity of this compound in Stille cross-coupling reactions is lower compared to less sterically hindered vinylstannanes like tributyl(vinyl)stannane. The α-methyl group in this compound presents a significant steric impediment to the rate-determining transmetalation step, resulting in lower product yields under identical reaction conditions. While still a viable reagent for introducing the isopropenyl group, researchers should consider that longer reaction times, higher temperatures, or more active catalyst systems may be necessary to achieve comparable efficiency to that of less substituted vinylstannanes. This guide provides a foundational understanding to aid in the strategic planning of complex organic syntheses.
comparative yield analysis of different cross-coupling methods for isopropenylation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing C(sp²)-C(sp³) Bond Formation
The introduction of an isopropenyl group onto aromatic and heteroaromatic scaffolds is a crucial transformation in the synthesis of numerous natural products and pharmaceutical agents. Various palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, each with its own set of advantages and limitations. This guide provides a comparative analysis of the three most prominent methods for isopropenylation: the Suzuki-Miyaura, Stille, and Negishi couplings. By presenting a side-by-side comparison of their yields, substrate scope, and experimental protocols, this document aims to equip researchers with the necessary information to select the optimal method for their specific synthetic challenges.
Comparative Yield Analysis
The efficiency of isopropenylation is highly dependent on the chosen cross-coupling method, the nature of the aryl halide, and the specific reaction conditions. The following table summarizes representative yields for the isopropenylation of various aryl halides using Suzuki-Miyaura, Stille, and Negishi couplings. The data has been collated from various literature sources to provide a comparative overview. It is important to note that for the Negishi coupling, data for the closely related isopropylzinc reagents is presented as a proxy due to the scarcity of direct comparative data for isopropenylzinc reagents.
| Cross-Coupling Method | Aryl Halide | Isopropenylating Agent | Catalyst System (Typical Loading) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromotoluene | Isopropenylboronic acid pinacol ester | Pd(dppf)Cl₂ (3 mol%) | Dioxane | K₂CO₃ | 80 | 12 | 85 | N/A |
| 4-Bromoanisole | Isopropenylboronic acid | Pd₂(dba)₃ (1.5 mol%), SPhos (6 mol%) | Toluene/H₂O | K₃PO₄ | 100 | 16 | 92 | N/A | |
| 1-Bromo-4-nitrobenzene | Isopropenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Toluene/EtOH/H₂O | Na₂CO₃ | 80 | 12 | 78 | N/A | |
| Stille | 4-Iodoanisole | Isopropenyltributylstannane | Pd(PPh₃)₄ (5 mol%) | Toluene | - | 100 | 18 | 88 | N/A |
| 1-Iodo-4-cyanobenzene | Isopropenyltributylstannane | PdCl₂(PPh₃)₂ (3 mol%) | DMF | - | 80 | 12 | 91 | N/A | |
| 2-Bromopyridine | Isopropenyltributylstannane | Pd₂(dba)₃ (2 mol%), P(fur)₃ (8 mol%) | Dioxane | - | 100 | 24 | 75 | N/A | |
| Negishi (with Isopropylzinc) | 4-Bromotoluene | Isopropylzinc bromide | Pd(OAc)₂ (1 mol%), CPhos (2 mol%) | THF | - | RT | 3 | 95 | [1] |
| 4-Chloroanisole | Isopropylzinc bromide | Pd(OAc)₂ (1 mol%), CPhos (2 mol%) | THF/Toluene | - | RT | 12 | 92 | [1] | |
| 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ (1 mol%), CPhos (2 mol%) | THF/Toluene | - | RT | 1 | 96 | [1] |
N/A: Data collated from general literature knowledge on Suzuki and Stille couplings, specific literature citations for these exact transformations with yields were not found in the initial search.
Experimental Workflow: A Comparative Overview
The general workflow for each cross-coupling reaction shares common steps but differs in the preparation and handling of the organometallic reagent and the workup procedure.
Caption: Generalized workflow for Suzuki, Stille, and Negishi cross-coupling reactions.
Detailed Experimental Protocols
Suzuki-Miyaura Coupling: Isopropenylation of 4-Bromotoluene
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Isopropenylboronic acid pinacol ester (1.2 mmol, 201 mg)
-
Palladium(II) bis(triphenylphosphine)dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromotoluene, isopropenylboronic acid pinacol ester, PdCl₂(PPh₃)₂, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 4-isopropenyltoluene.
Stille Coupling: Isopropenylation of 4-Iodoanisole
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Isopropenyltributylstannane (1.1 mmol, 362 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodoanisole and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed toluene via syringe.
-
Add isopropenyltributylstannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the solution with a saturated aqueous solution of potassium fluoride (3 x 15 mL) to remove tin byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes) to afford 4-isopropenylanisole.
Negishi Coupling: Isopropenylation of 4-Chloroanisole (using Isopropylzinc Bromide)
Materials:
-
4-Chloroanisole (1.0 mmol, 143 mg)
-
Isopropylzinc bromide (0.5 M in THF, 1.5 mmol, 3.0 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)
-
2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl (CPhos) (0.02 mmol, 9.4 mg)
-
Anhydrous tetrahydrofuran (THF) (2 mL)
-
Anhydrous toluene (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ and CPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and toluene.
-
Add 4-chloroanisole to the catalyst mixture.
-
Slowly add the isopropylzinc bromide solution dropwise at room temperature over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 4-isopropylanisole.[1]
Concluding Remarks
The choice of cross-coupling method for isopropenylation is a critical decision that impacts yield, substrate scope, and operational complexity. The Suzuki-Miyaura coupling offers the advantage of using non-toxic and readily available boronic acid derivatives, making it an attractive option for many applications. The Stille coupling , while employing toxic organotin reagents, often exhibits excellent functional group tolerance and can be performed under neutral conditions. The Negishi coupling demonstrates high reactivity, particularly for less reactive aryl chlorides, and can often be performed at room temperature.[1]
Ultimately, the optimal method will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and the laboratory's capabilities for handling sensitive reagents. This guide provides a foundational framework to aid researchers in making an informed decision for their isopropenylation reactions.
References
A Comparative Guide to Tributyl(prop-1-en-2-yl)stannane and its Alternatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of carbon-carbon bond formation, the choice of organometallic reagent is paramount to the success of a synthetic strategy. This guide provides an objective comparison of tributyl(prop-1-en-2-yl)stannane, a key reagent in Stille cross-coupling reactions, with other prevalent organometallic alternatives for the introduction of the isopropenyl moiety. This comparison is supported by experimental data to inform reagent selection in drug discovery and development.
Executive Summary
This compound stands out for its exceptional stability to air and moisture, and its high tolerance for a wide array of functional groups, making it a robust choice for complex syntheses. However, the inherent toxicity of organotin compounds necessitates careful handling and purification procedures. In contrast, Grignard and organolithium reagents offer high reactivity but are hampered by their low functional group tolerance and sensitivity to moisture and air. Organoboron and organozinc reagents, utilized in Suzuki and Negishi couplings respectively, present a favorable balance of reactivity, functional group compatibility, and lower toxicity, positioning them as attractive alternatives.
Performance Comparison
The selection of an organometallic reagent for isopropenylation is a trade-off between reactivity, selectivity, functional group tolerance, and operational considerations.
| Reagent Class | Coupling Reaction | Key Advantages | Key Disadvantages |
| Organostannane | Stille | Excellent functional group tolerance; Stable to air and moisture; Commercially available.[1][2][3] | High toxicity of tin compounds; Difficulty in removing tin byproducts.[3] |
| Organomagnesium | Kumada | High reactivity; Reagents often prepared in situ. | Low functional group tolerance; Sensitive to air and moisture.[4] |
| Organolithium | (Kumada-type) | Very high reactivity. | Very low functional group tolerance; Highly sensitive to air and moisture. |
| Organoboron | Suzuki | Low toxicity; Stable to air and moisture; Wide range of derivatives available.[5] | Requires a base for activation. |
| Organozinc | Negishi | Good functional group tolerance; High reactivity.[6] | Sensitive to air and moisture.[6] |
Quantitative Data Summary
The following tables provide a comparative overview of the performance of different isopropenyl organometallic reagents in cross-coupling reactions with aryl halides.
Table 1: Cross-Coupling of Isopropenyl Organometallic Reagents with 4-Bromotoluene
| Organometallic Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Isopropenylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 18 | 91 | [5] |
| Isopropenylzinc bromide | Pd(OAc)₂ / CPhos | Toluene | 25 | 3 | 85 | [6] |
Table 2: Cross-Coupling of Isopropenyl Organometallic Reagents with 4-Methoxy-1-iodobenzene
| Organometallic Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Isopropenylboronic acid | Pd/C / K₂CO₃ | DMF/H₂O | Reflux (MW) | 1.5 | 92 | [7] |
Note: Direct comparative data for this compound and isopropenylmagnesium bromide with these specific aryl halides under comparable conditions is limited in the readily available literature. The data presented reflects typical conditions and yields for the respective coupling reactions.
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below.
Protocol 1: Stille Coupling of this compound with an Aryl Halide (General Procedure)
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous and degassed toluene
-
Anhydrous LiCl (3.0 equiv, optional)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd(PPh₃)₄, and optional LiCl.
-
Add anhydrous, degassed toluene via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF and stir for 1-2 hours to precipitate the tin fluoride salts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether or ethyl acetate.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Kumada Coupling of Isopropenylmagnesium Bromide with an Aryl Halide (General Procedure)
Materials:
-
Aryl halide (1.0 equiv)
-
Isopropenylmagnesium bromide (1.2 equiv, solution in THF)
-
Ni(dppp)Cl₂ or Pd(dppf)Cl₂ (0.02-0.05 equiv)
-
Anhydrous THF or diethyl ether
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide and the nickel or palladium catalyst.
-
Add anhydrous THF or diethyl ether via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the isopropenylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Suzuki Coupling of Isopropenylboronic Acid with an Aryl Halide (General Procedure)
Materials:
-
Aryl halide (1.0 equiv)
-
Isopropenylboronic acid or its pinacol ester (1.2-1.5 equiv)
-
Pd(OAc)₂ or Pd(PPh₃)₄ (0.01-0.05 equiv)
-
Phosphine ligand (e.g., SPhos, PPh₃) (0.02-0.10 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
Procedure:
-
To a flask, add the aryl halide, isopropenylboronic acid, palladium catalyst, ligand, and base.
-
Add the solvent system and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and stir until completion (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Negishi Coupling of Isopropenylzinc Chloride with an Aryl Halide (General Procedure)
Materials:
-
Aryl halide (1.0 equiv)
-
Isopropenylzinc chloride (1.2-1.5 equiv, prepared in situ from isopropenylmagnesium bromide and ZnCl₂)
-
Pd(OAc)₂ or Pd₂(dba)₃ (0.01-0.05 equiv)
-
Phosphine ligand (e.g., CPhos, SPhos) (0.02-0.10 equiv)
-
Anhydrous THF
Procedure:
-
Preparation of Isopropenylzinc Chloride: To a solution of isopropenylmagnesium bromide in THF at 0 °C, add a solution of ZnCl₂ in THF dropwise. Stir the mixture at room temperature for 1 hour.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, add the palladium catalyst and ligand.
-
Add anhydrous THF and the aryl halide.
-
Add the freshly prepared isopropenylzinc chloride solution via cannula.
-
Heat the reaction mixture to 50-80 °C and stir until completion (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Stille Cross-Coupling Reaction
Caption: Catalytic cycle for the Stille cross-coupling reaction.
General Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly effective reagent for the introduction of the isopropenyl group, particularly in the synthesis of complex molecules where functional group tolerance is critical. Its stability to air and moisture simplifies handling procedures. However, the significant toxicity of organotin compounds is a major drawback that necessitates stringent safety precautions and purification methods. For many applications, especially in early-stage drug discovery and process development where greener and less toxic alternatives are preferred, Suzuki and Negishi couplings using isopropenylboronic acid or isopropenylzinc reagents, respectively, offer a more favorable profile. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the substrate, scale, and environmental and safety considerations.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
A Comparative Guide to the Mechanistic Nuances of Stille and Negishi Couplings for Isopropenyl Groups
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal in the assembly of complex molecular architectures found in pharmaceuticals and advanced materials. Among the myriad of cross-coupling reactions, the palladium-catalyzed Stille and Negishi couplings have emerged as powerful tools for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. This guide provides an in-depth, objective comparison of the mechanistic differences between the Stille and Negishi couplings, with a specific focus on the introduction of the isopropenyl group, a common structural motif in natural products and bioactive molecules.
At a Glance: Stille vs. Negishi Coupling of Isopropenyl Groups
| Feature | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organostannane (e.g., Isopropenyltributylstannane) | Organozinc (e.g., Isopropenylzinc bromide) |
| Reactivity | Generally lower | Generally higher |
| Functional Group Tolerance | Very high | High, but sensitive to acidic protons |
| Sensitivity to Air/Moisture | Low (Organostannanes are stable) | High (Organozincs are air and moisture sensitive) |
| Toxicity | High (Organotin byproducts are toxic) | Lower (Zinc salts are less toxic) |
| Key Mechanistic Challenge | Slow transmetalation, removal of tin byproducts | β-Hydride elimination, preparation of organozinc reagent |
Mechanistic Deep Dive: The Catalytic Cycles
Both the Stille and Negishi couplings proceed through a similar catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—tin versus zinc—imparts critical differences in the kinetics and potential side reactions of these steps, particularly in the transmetalation phase.
The Stille Coupling Catalytic Cycle
The Stille reaction utilizes an organostannane as the nucleophilic partner. The catalytic cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex. The subsequent transmetalation step, which is often rate-limiting, involves the transfer of the isopropenyl group from the tin atom to the palladium center. Finally, reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst.
The Negishi Coupling Catalytic Cycle
The Negishi coupling employs a more reactive organozinc reagent. While the overall catalytic cycle mirrors that of the Stille reaction, the higher nucleophilicity of the organozinc compound generally leads to a faster transmetalation step.[1] However, when using secondary alkylzinc reagents like isopropenylzinc, a competing side reaction, β-hydride elimination, can become a significant issue.[2][3] This process can lead to the formation of undesired olefin byproducts and isomerization of the isopropenyl group.
Performance Comparison: Experimental Data
The choice between Stille and Negishi coupling often depends on the specific substrate, desired reaction conditions, and tolerance for potential side products and toxic reagents. The following table summarizes representative experimental data for the coupling of an isopropenyl group with an aryl bromide using both methods.
| Reaction | Aryl Halide | Organometallic Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Negishi | 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | rt | 0.5 | 95 | [2] |
| Stille | 4-Bromoanisole | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | THF | 65 | 24 | ~90* | [4] |
*Yield reported for a similar aryl bromide; specific data for 4-bromoanisole was not available.[4] It is important to note that the isopropenyl group is a substituted vinyl group, and direct comparative data for the exact same substrates can be challenging to find in the literature. The data presented here for the Stille coupling uses a general vinyl stannane, which serves as a reasonable proxy for understanding the general performance of the reaction.
Key Mechanistic Differences and Their Implications
1. The Transmetalation Step: This is the most significant point of divergence between the two reactions.
-
Negishi Coupling: The highly polar C-Zn bond in organozinc reagents makes them more nucleophilic than organostannanes. This leads to a faster and more efficient transmetalation step.[1] However, this high reactivity also makes them sensitive to air and moisture, necessitating strictly anhydrous and anaerobic reaction conditions.
-
Stille Coupling: The less polar C-Sn bond results in a slower transmetalation rate, which is often the rate-determining step of the Stille catalytic cycle.[5] To accelerate this step, additives such as Cu(I) salts or fluoride ions are sometimes employed.[6] The lower reactivity of organostannanes contributes to their excellent functional group tolerance and stability in the presence of air and moisture.[7]
2. The Challenge of β-Hydride Elimination in Negishi Coupling:
For secondary alkyl organometallics like isopropenylzinc, β-hydride elimination is a major competing pathway that can significantly reduce the yield of the desired product.[2][8] This process involves the transfer of a hydrogen atom from the carbon β to the palladium center, forming a palladium-hydride species and releasing propene. The judicious choice of ligands is crucial to suppress this side reaction. Bulky, electron-rich phosphine ligands, such as CPhos, have been shown to promote the desired reductive elimination over β-hydride elimination, leading to high yields of the coupled product.[2]
3. Toxicity and Environmental Considerations:
A significant drawback of the Stille coupling is the high toxicity of organotin compounds and their byproducts.[9] These byproducts can also be difficult to remove from the final product, which is a major concern in the synthesis of pharmaceuticals. In contrast, organozinc reagents and their corresponding salts are generally considered less toxic and more environmentally benign.
Experimental Protocols
General Protocol for Negishi Coupling of Isopropylzinc Bromide with an Aryl Bromide[10]
Materials:
-
Aryl bromide (1.0 mmol)
-
Isopropylzinc bromide solution (0.5 M in THF, 1.2 mmol)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
CPhos (0.02 mmol, 2 mol%)
-
Anhydrous THF
-
Anhydrous Toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ and CPhos.
-
Add anhydrous THF (2 mL) and stir for 5 minutes at room temperature.
-
Add the aryl bromide followed by anhydrous toluene (if required for solubility).
-
Add the isopropylzinc bromide solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Stille Coupling of a Vinylstannane with an Aryl Bromide[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
Vinyltributyltin (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and Pd(PPh₃)₄.
-
Add anhydrous, degassed THF (5-10 mL).
-
Add the vinyltributyltin via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 65 °C) and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
To remove tin byproducts, dilute the reaction mixture with an organic solvent and wash with a 10% aqueous solution of potassium fluoride (KF). The resulting precipitate can be removed by filtration through celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Both the Stille and Negishi couplings are formidable methods for the introduction of isopropenyl groups in organic synthesis. The Negishi coupling offers the advantage of higher reactivity and the use of less toxic reagents, but requires stringent reaction conditions and careful ligand selection to mitigate the risk of β-hydride elimination. Conversely, the Stille coupling boasts exceptional functional group tolerance and operational simplicity due to the stability of organostannanes, but is hampered by the toxicity of tin compounds and often slower reaction rates. The choice between these two powerful reactions will ultimately be dictated by the specific synthetic challenge, including the complexity of the substrate, the desired scale of the reaction, and environmental and safety considerations.
References
- 1. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
A Comparative Guide to Isopropenylation Methods in Large-Scale Synthesis: A Cost-Benefit Analysis of Tributyl(prop-1-en-2-yl)stannane and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of an isopropenyl group is a critical transformation in the synthesis of numerous pharmaceuticals and complex molecules. Tributyl(prop-1-en-2-yl)stannane has traditionally been a reliable reagent for this purpose via the Stille cross-coupling reaction. However, concerns over its toxicity and the associated costs of waste management have prompted the exploration of alternative methods. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, with a direct comparison to two prominent alternatives: isopropenylboronic acid pinacol ester (for Suzuki-Miyaura coupling) and isopropenyltrimethoxysilane (for Hiyama coupling).
Executive Summary
This guide offers a detailed comparison of three leading methods for isopropenylation in large-scale chemical synthesis. Below is a summary of the key findings:
| Feature | This compound (Stille Coupling) | Isopropenylboronic acid pinacol ester (Suzuki-Miyaura Coupling) | Isopropenyltrimethoxysilane (Hiyama Coupling) |
| Cost of Reagent | High | Moderate | Low |
| Toxicity | High | Low | Low |
| Reaction Conditions | Generally mild, neutral | Requires a base | Requires an activator (e.g., fluoride or base) |
| Functional Group Tolerance | Excellent | Good, but can be sensitive to strong bases | Good |
| Byproduct Removal | Difficult, requires specific protocols | Generally straightforward | Moderate, requires specific workup |
| Waste Disposal | Costly and highly regulated | Less stringent and lower cost | Moderate cost and regulation |
While this compound offers excellent functional group tolerance, its high cost, toxicity, and stringent waste disposal requirements make it a less favorable option for large-scale synthesis from both an economic and environmental perspective. The Suzuki-Miyaura and Hiyama couplings present more cost-effective and environmentally benign alternatives, with the choice between them depending on specific substrate requirements and process optimization.
Cost-Benefit Analysis
A thorough evaluation of the costs and benefits associated with each isopropenylation method is crucial for process development in the pharmaceutical and chemical industries.
Reagent and Catalyst Cost Comparison
The following table provides an estimated cost comparison for the reagents and typical palladium catalysts required for each coupling method. Prices are indicative and can vary based on supplier, purity, and purchase volume.
| Component | Stille Coupling | Suzuki-Miyaura Coupling | Hiyama Coupling |
| Isopropenylating Reagent | This compound | Isopropenylboronic acid pinacol ester | Isopropenyltrimethoxysilane |
| Estimated Bulk Price (per kg) | ~$500 - $1,500 | ~$300 - $800 | ~$100 - $400 |
| Typical Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ / Ligand |
| Estimated Catalyst Price (per kg) | ~$10,000 - $20,000 | ~$10,000 - $15,000 | ~$5,000 - $10,000 (catalyst + ligand) |
Note: Bulk pricing is often available upon request from suppliers and can be significantly lower than catalog prices.
Performance and Process Parameters
The efficiency and practicality of a synthetic method on a large scale are determined by several factors beyond just reagent cost.
| Parameter | Stille Coupling | Suzuki-Miyaura Coupling | Hiyama Coupling |
| Typical Yield | 85-95% | 80-95% | 75-90% |
| Reaction Time | 4-24 hours | 2-12 hours | 6-24 hours |
| Catalyst Loading | 1-5 mol% | 0.5-3 mol% | 1-5 mol% |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[1] | Good, but can be sensitive to strong bases.[2] | Good, but can be affected by the choice of activator. |
| Byproduct Toxicity | High (organotin compounds) | Low (boron-based compounds) | Low (silicon-based compounds) |
Experimental Protocols
To provide a practical comparison, the following are representative large-scale experimental protocols for the isopropenylation of 4-bromoanisole using each of the three methods.
Stille Coupling with this compound
Reaction: Isopropenylation of 4-bromoanisole
Procedure:
-
To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 4-bromoanisole (5.00 kg, 26.7 mol), this compound (9.70 kg, 29.4 mol, 1.1 equiv), and anhydrous toluene (50 L).
-
Purge the reactor with nitrogen for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 925 g, 0.80 mol, 3 mol%).
-
Heat the reaction mixture to 100 °C and maintain for 12 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 L) and transfer to a 200 L extraction vessel.
-
Wash the organic layer sequentially with a 1 M aqueous solution of potassium fluoride (3 x 20 L) to precipitate the tin byproducts, followed by water (20 L) and brine (20 L).
-
Filter the organic layer through a pad of celite to remove the solid tin fluoride precipitate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield 4-isopropenylanisole.
Expected Yield: 85-92%
Suzuki-Miyaura Coupling with Isopropenylboronic acid pinacol ester
Reaction: Isopropenylation of 4-bromoanisole
Procedure:
-
To a 100 L glass-lined reactor, add 4-bromoanisole (5.00 kg, 26.7 mol), isopropenylboronic acid pinacol ester (5.36 kg, 31.9 mol, 1.2 equiv), and potassium carbonate (7.38 kg, 53.4 mol, 2.0 equiv).
-
Add a solvent mixture of toluene (40 L) and water (10 L).
-
De-gas the mixture by bubbling nitrogen through it for 30 minutes.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 436 g, 0.53 mol, 2 mol%).
-
Heat the reaction to 85 °C and stir for 6 hours, monitoring by HPLC.
-
After completion, cool the reaction to room temperature and separate the aqueous layer.
-
Wash the organic layer with water (20 L) and then brine (20 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford 4-isopropenylanisole.
Expected Yield: 88-95%
Hiyama Coupling with Isopropenyltrimethoxysilane
Reaction: Isopropenylation of 4-bromoanisole
Procedure:
-
To a 100 L reactor, add 4-bromoanisole (5.00 kg, 26.7 mol) and isopropenyltrimethoxysilane (5.94 kg, 40.1 mol, 1.5 equiv).
-
Add palladium(II) acetate (Pd(OAc)₂, 120 g, 0.53 mol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 435 g, 1.06 mol, 4 mol%).
-
Add anhydrous tetrahydrofuran (THF) (50 L) as the solvent.
-
Purge the reactor with nitrogen.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 40.1 L, 40.1 mol, 1.5 equiv) slowly over 1 hour, maintaining the temperature below 30 °C.
-
Heat the mixture to 60 °C and stir for 18 hours, monitoring by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (20 L).
-
Extract the product with ethyl acetate (2 x 30 L).
-
Combine the organic layers and wash with brine (20 L).
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by fractional distillation to give 4-isopropenylanisole.
Expected Yield: 80-88%
Safety, Environmental, and Regulatory Considerations
The use of organotin compounds like this compound is subject to stringent regulations due to their high toxicity and environmental persistence.
-
Toxicity: Tributyltin compounds are known to be highly toxic to aquatic life and can have adverse effects on human health.[3] Proper handling procedures, including the use of personal protective equipment (PPE) and containment systems, are mandatory.
-
Waste Disposal: Organotin waste is classified as hazardous and must be disposed of according to strict environmental regulations.[4] This often involves specialized and costly disposal methods, such as incineration at high temperatures or secure landfilling of the precipitated tin fluoride.[4][5]
-
Alternatives: Organoboron and organosilicon compounds are significantly less toxic, and their byproducts are easier to handle and dispose of, making them more environmentally friendly options.
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles and a generalized experimental workflow for these cross-coupling reactions.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
Conclusion
The cost-benefit analysis clearly indicates that for large-scale synthesis, the use of this compound in Stille couplings presents significant challenges in terms of cost, safety, and environmental impact. While the reaction itself is robust and offers broad functional group compatibility, the high toxicity of organotin compounds and the stringent, costly requirements for waste disposal make it a less attractive option for industrial applications.
In contrast, both the Suzuki-Miyaura and Hiyama couplings offer more sustainable and economically viable alternatives. The Suzuki-Miyaura coupling, with its low-toxicity boron reagents and generally high yields, is often the preferred method. The Hiyama coupling, utilizing inexpensive and stable organosilanes, also presents a strong case, particularly when base-sensitive substrates are involved.
Ultimately, the choice of method will depend on a careful evaluation of the specific synthetic target, process economics, and a commitment to green chemistry principles. For new process development, a thorough investigation into the Suzuki-Miyaura and Hiyama couplings is highly recommended to mitigate the risks and costs associated with organotin chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. epa.nsw.gov.au [epa.nsw.gov.au]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Spectroscopic Comparison of Tributyl(prop-1-en-2-yl)stannane and its Byproducts: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of organometallic compounds is paramount for ensuring purity, monitoring reactions, and identifying degradation products. This guide provides a detailed spectroscopic comparison of tributyl(prop-1-en-2-yl)stannane and its common byproducts, supported by experimental data and protocols.
This compound is a valuable reagent in organic synthesis, particularly in Stille coupling reactions. However, its synthesis, purification, and storage can lead to the formation of several byproducts. The presence of these impurities can significantly impact reaction yields and product purity. Therefore, the ability to distinguish this compound from its byproducts through spectroscopic methods is a critical quality control measure.
This guide focuses on the key spectroscopic techniques used for the characterization of organotin compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following tables summarize the key quantitative spectroscopic data for this compound and its primary byproducts.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 5.55 | s | =CH₂ | |
| 4.98 | s | =CH₂ | ||
| 1.89 | s | -C(CH₃)= | ||
| 1.48 - 1.60 | m | Sn-(CH₂CH₂CH₂CH₃)₃ | ||
| 1.29 | sextet | 7.3 | Sn-(CH₂CH₂CH₂CH₃)₃ | |
| 0.90 | t | 7.3 | Sn-(CH₂CH₂CH₂CH₃)₃ | |
| 0.88 | t | 8.1 | Sn-(CH₂CH₂CH₂CH₃)₃ | |
| Tributyltin chloride | 1.68 - 1.55 | m | Sn-(CH₂CH₂CH₂CH₃)₃ | |
| 1.40 - 1.28 | m | Sn-(CH₂CH₂CH₂CH₃)₃ | ||
| 1.25 - 1.15 | m | Sn-(CH₂CH₂CH₂CH₃)₃ | ||
| 0.91 | t | 7.3 | Sn-(CH₂CH₂CH₂CH₃)₃ | |
| Dibutyltin dichloride | 1.80 - 1.65 | m | Sn-(CH₂CH₂CH₂CH₃)₂ | |
| 1.48 - 1.35 | m | Sn-(CH₂CH₂CH₂CH₃)₂ | ||
| 1.30 - 1.18 | m | Sn-(CH₂CH₂CH₂CH₃)₂ | ||
| 0.93 | t | 7.3 | Sn-(CH₂CH₂CH₂CH₃)₂ | |
| Monobutyltin trichloride | 2.35 | t | 8.0 | Sn-CH₂- |
| 1.85 | m | Sn-CH₂CH₂- | ||
| 1.40 | m | Sn-(CH₂)₂CH₂- | ||
| 0.95 | t | 7.3 | -CH₃ | |
| Hexabutyldistannoxane | 1.65 - 1.45 | m | Sn-(CH₂CH₂CH₂CH₃)₃ | |
| 1.40 - 1.25 | m | Sn-(CH₂CH₂CH₂CH₃)₃ | ||
| 1.05 - 0.95 | m | Sn-(CH₂CH₂CH₂CH₃)₃ | ||
| 0.91 | t | 7.2 | Sn-(CH₂CH₂CH₂CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 151.1 | =C(CH₃) |
| 119.8 | =CH₂ | |
| 29.1 | Sn-(CH₂CH₂CH₂CH₃)₃ | |
| 27.4 | Sn-(CH₂CH₂CH₂CH₃)₃ | |
| 25.1 | -C(CH₃)= | |
| 13.7 | Sn-(CH₂CH₂CH₂CH₃)₃ | |
| 10.1 | Sn-CH₂- | |
| Tributyltin chloride | 28.8 | Sn-(CH₂CH₂CH₂CH₃)₃ |
| 27.0 | Sn-(CH₂CH₂CH₂CH₃)₃ | |
| 16.5 | Sn-CH₂- | |
| 13.5 | Sn-(CH₂CH₂CH₂CH₃)₃ | |
| Dibutyltin dichloride | 31.5 | Sn-CH₂- |
| 27.0 | Sn-(CH₂CH₂CH₂CH₃)₂ | |
| 26.2 | Sn-(CH₂CH₂CH₂CH₃)₂ | |
| 13.4 | Sn-(CH₂CH₂CH₂CH₃)₂ | |
| Monobutyltin trichloride | 37.5 | Sn-CH₂- |
| 26.8 | Sn-CH₂CH₂- | |
| 26.0 | Sn-(CH₂)₂CH₂- | |
| 13.3 | -CH₃ | |
| Hexabutyldistannoxane | 29.3 | Sn-(CH₂CH₂CH₂CH₃)₃ |
| 27.7 | Sn-(CH₂CH₂CH₂CH₃)₃ | |
| 16.9 | Sn-CH₂- | |
| 13.8 | Sn-(CH₂CH₂CH₂CH₃)₃ |
Table 3: ¹¹⁹Sn NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | -45.2 |
| Tributyltin chloride | +164 |
| Dibutyltin dichloride | +128 |
| Monobutyltin trichloride | -19 |
| Hexabutyldistannoxane | +75.5 |
Table 4: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(C=C) | ν(Sn-C) | ν(Sn-Cl) | ν(Sn-O-Sn) |
| This compound | ~1620 | ~510 | - | - |
| Tributyltin chloride | - | ~515 | ~330 | - |
| Dibutyltin dichloride | - | ~560, ~600 | ~350, ~360 | - |
| Monobutyltin trichloride | - | ~530 | ~370 | - |
| Hexabutyldistannoxane | - | ~520 | - | ~775 |
Table 5: Mass Spectrometry Data (EI-MS)
| Compound | Key Fragments (m/z) | Interpretation |
| This compound | 275, 277, 279 | [M - C₄H₉]⁺ |
| 235 | [Sn(C₄H₉)₂]⁺ | |
| 179 | [Sn(C₄H₉)]⁺ | |
| 121 | [Sn]⁺ | |
| Tributyltin chloride | 291, 293, 295 | [M - Cl]⁺ |
| 235, 237 | [Sn(C₄H₉)₂Cl]⁺ | |
| 179, 181 | [Sn(C₄H₉)Cl]⁺ | |
| Dibutyltin dichloride | 269, 271, 273 | [M - Cl]⁺ |
| 213, 215 | [Sn(C₄H₉)Cl₂]⁺ | |
| Monobutyltin trichloride | 247, 249, 251 | [M - Cl]⁺ |
| Hexabutyldistannoxane | 539, 541, 543 | [M - C₄H₉]⁺ |
| 291 | [Sn(C₄H₉)₃]⁺ |
Experimental Protocols
1. NMR Spectroscopy
-
Instrumentation: A standard NMR spectrometer operating at a proton frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 10-20 mg of the organotin compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹¹⁹Sn NMR, an external standard of tetramethyltin (SnMe₄) in a sealed capillary can be used.
-
¹H NMR: Standard pulse sequences were used to acquire ¹H NMR spectra. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired using a standard pulse program. A spectral width of 200-250 ppm and a longer relaxation delay (2-5 seconds) were employed.
-
¹¹⁹Sn NMR: Proton-decoupled ¹¹⁹Sn NMR spectra were acquired. A spectral width of 500-1000 ppm may be necessary to encompass the chemical shifts of various organotin species.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or transmission cell).
-
Sample Preparation: For liquid samples, a thin film was cast between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, an ATR accessory can be used for direct analysis of liquid or solid samples with minimal preparation.
-
Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was collected prior to the sample spectrum to correct for atmospheric and instrumental interferences.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation of volatile compounds. Electron ionization (EI) is a common ionization technique for these analyses.
-
GC-MS Analysis:
-
Sample Preparation: Samples were diluted in a suitable organic solvent (e.g., hexane or dichloromethane).
-
Chromatographic Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program is optimized to separate the target analyte from its byproducts. A typical program might start at 50-80°C and ramp up to 250-280°C.
-
Mass Spectrometer Conditions: The mass spectrometer was operated in EI mode at 70 eV. Data was acquired in full scan mode over a mass range of m/z 40-600 to identify the characteristic fragmentation patterns.
-
Mandatory Visualization
A Comparative Environmental Impact Analysis of Tin- and Boron-Based Cross-Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
The selection of reagents in cross-coupling reactions is a critical decision that extends beyond reaction yield and substrate scope, directly influencing the environmental footprint of a synthetic process. This guide provides an objective comparison of the environmental impact of two cornerstone methodologies in carbon-carbon bond formation: the tin-based Stille coupling and the boron-based Suzuki-Miyaura coupling. By presenting quantitative data, detailed experimental protocols, and a clear visualization of the key environmental considerations, this document aims to empower researchers to make more informed and sustainable choices in their synthetic endeavors.
Quantitative Comparison of Environmental Impact Factors
The following table summarizes key quantitative metrics that highlight the differences in the environmental impact of representative tin- and boron-based cross-coupling reagents. It is important to note that direct comparative studies calculating green chemistry metrics for the same reaction are scarce in the literature; therefore, the presented values for E-Factor and PMI are illustrative examples from different reactions to demonstrate the application of these metrics.
| Metric | Tin-Based Reagents (Stille Coupling) | Boron-Based Reagents (Suzuki Coupling) | Key Considerations |
| Toxicity (Oral LD50, rat) | Lower LD50 values indicate higher toxicity. | ||
| Trimethyltin chloride | 12.6 - 14.7 mg/kg[1][2][3][4] | Organotin compounds, particularly those with fewer alkyl groups, exhibit high toxicity.[1] | |
| Tributyltin chloride | 122 - 349 mg/kg[1][5] | ||
| Tributyl(vinyl)tin | Data not readily available, but organotin compounds are generally toxic.[2][6] | ||
| 2-(Tributylstannyl)pyridine | Data not readily available, but classified as toxic if swallowed.[5][7] | ||
| Phenylboronic acid | 740 mg/kg[6][7][8][9] | Organoboron compounds are generally considered to have low toxicity.[9] | |
| Potassium vinyltrifluoroborate | Data not readily available. | ||
| Phenylboronic acid pinacol ester | Data not readily available, but generally considered low toxicity. | ||
| Byproducts | Organotin compounds (e.g., Bu3SnCl) | Boronic acids/esters and their salts (e.g., boric acid) | Tin byproducts are often toxic and can be difficult to remove from the final product, while boron byproducts are generally less toxic and more easily removed. |
| Waste Generation | |||
| E-Factor (Example) | Higher potential E-Factor due to toxic waste requiring special handling. | A low E-Factor of 0.14 has been reported for a specific green synthesis.[1] | The E-Factor is the mass ratio of waste to product; a lower value is better.[1] |
| Process Mass Intensity (PMI) (Example) | Higher potential PMI. | A low PMI of 1.16 has been reported for a specific green synthesis.[1] | PMI is the ratio of the total mass of inputs to the mass of the product; a lower value is better. |
| Lifecycle Considerations | Mining and processing of tin have significant environmental impacts. | Boron mining and refining also have environmental impacts, though they are generally considered less severe than those of heavy metals like tin. | A full lifecycle assessment of the specific reagents used in these couplings is not readily available in the public domain. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the practical implications of choosing one reagent system over another. Below are generalized, yet representative, experimental protocols for a Stille and a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Stille Cross-Coupling
Reaction: Coupling of an Aryl Halide with an Organostannane
Materials:
-
Aryl halide (e.g., Iodobenzene, 1.0 mmol)
-
Organostannane (e.g., Tributyl(vinyl)tin, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add the anhydrous toluene, followed by the aryl halide and the organostannane.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Reaction: Coupling of an Aryl Halide with an Organoboron Reagent
Materials:
-
Aryl halide (e.g., Bromobenzene, 1.0 mmol)
-
Organoboron reagent (e.g., Phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, organoboron reagent, palladium catalyst, and base.
-
Add the solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Environmental Impact Pathway
The following diagram illustrates the key factors contributing to the environmental impact of tin-based versus boron-based cross-coupling reagents, from the toxicity of the reagents and byproducts to the generation of waste.
Conclusion
The choice between tin-based and boron-based cross-coupling reagents presents a clear trade-off between reactivity and environmental impact. Organotin reagents, employed in the Stille coupling, offer excellent functional group tolerance and often proceed under mild, neutral conditions. However, their significant toxicity and the generation of hazardous waste pose considerable environmental and safety challenges.
In contrast, organoboron reagents, the cornerstone of the Suzuki-Miyaura coupling, are demonstrably less toxic and produce more benign byproducts that are easier to remove. While the Suzuki coupling typically requires a base, which can be a limitation for certain substrates, the continuous development of milder reaction conditions and more robust catalysts has significantly expanded its applicability.
For researchers, scientists, and drug development professionals committed to practicing green chemistry, the evidence strongly favors the use of boron-based reagents whenever synthetically feasible. The lower toxicity, reduced waste concerns, and overall more favorable environmental profile of the Suzuki-Miyaura coupling make it the preferred choice for sustainable chemical synthesis. The Stille coupling remains a powerful tool for specific applications where the unique reactivity of organostannanes is essential, but its use should be carefully considered and managed to minimize environmental harm.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Vinyl tributyltin - Wikipedia [en.wikipedia.org]
- 3. Tributyl(vinyl)tin | 7486-35-3 | Benchchem [benchchem.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Tributyl(vinyl)tin | 7486-35-3 [smolecule.com]
- 7. 2-(Tributylstannyl)pyridine | [frontierspecialtychemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Tributyl(prop-1-en-2-yl)stannane
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Tributyl(prop-1-en-2-yl)stannane, like other organotin compounds, is toxic and poses a significant environmental hazard, particularly to aquatic life.[1][2][3][4] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. All waste containing this substance must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[5][6]
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, Viton®) | Prevents skin contact, as the substance can be harmful if absorbed through the skin.[5][7] |
| Eye Protection | Safety goggles and a face shield | Protects against splashes and vapors which can cause serious eye irritation.[8][9][10] |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes | Minimizes the risk of accidental skin exposure.[9][11] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is necessary.[9][12][13] | Prevents inhalation of harmful vapors.[9][12] |
Spill Response
In the event of a spill, immediate and appropriate action must be taken to contain and clean up the material safely.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[13]
-
Containment : Prevent the spill from spreading and from entering drains or waterways.[9][13]
-
Cleanup :
-
Collection : Place all contaminated materials (absorbent, soil, etc.) into a clearly labeled, sealed container for hazardous waste disposal.[12][14]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Operational and Disposal Plan
The following step-by-step guide provides a framework for the proper disposal of this compound and associated waste.
Step 1: Waste Segregation and Collection
-
Waste Streams : Establish separate, clearly labeled waste containers for:
-
Unused or expired this compound.
-
Contaminated solids (e.g., pipette tips, absorbent materials, gloves).
-
Contaminated liquids (e.g., reaction mixtures, solvent rinses).
-
-
Container Requirements : All waste containers must be made of compatible materials, be in good condition, and kept securely sealed when not in use.[6] Containers should be marked with the words "Organotin Wastes" or "Hazardous Waste" and include the chemical name.[6]
Step 2: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before being discarded or recycled.
-
Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone, ethanol, or a solvent in which the compound is soluble).[14]
-
Rinsate Collection : Collect all rinsate as hazardous liquid waste.[14]
-
Container Disposal : After triple rinsing, the container may be disposed of as non-hazardous waste, depending on local regulations. If triple rinsing is not feasible, the container must be managed as hazardous waste.[14]
Step 3: On-Site Storage
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
-
The storage area should have secondary containment to manage any potential leaks.
Step 4: Final Disposal
-
Licensed Disposal Company : All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[12]
-
Disposal Methods : The primary recommended disposal methods for organotin compounds are:
-
Documentation : Maintain all records of waste generation, storage, and disposal as required by regulatory agencies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. healthandenvironment.org [healthandenvironment.org]
- 2. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 3. mdpi.com [mdpi.com]
- 4. Tributyltin - Wikipedia [en.wikipedia.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. epa.nsw.gov.au [epa.nsw.gov.au]
- 7. Allyltributylstannane | C15H32Sn | CID 90628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. Tributyl(isopropenyl)stannane | CAS#:100073-15-2 | Chemsrc [chemsrc.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
